5-(Chlorosulfonyl)-2-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
5-chlorosulfonyl-2-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO4S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISMZCVQNVNWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20346038 | |
| Record name | 5-(chlorosulfonyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37098-75-2 | |
| Record name | 5-(chlorosulfonyl)-2-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20346038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-5-chlorosulfonylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid
This technical guide provides a comprehensive overview of the synthesis of 5-(chlorosulfonyl)-2-fluorobenzoic acid, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound (CAS No: 37098-75-2) is an important building block in medicinal chemistry.[1][2][3] Its bifunctional nature, featuring a carboxylic acid and a reactive sulfonyl chloride, allows for diverse chemical modifications, making it a valuable precursor for the synthesis of complex molecules with potential therapeutic applications. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final drug candidates.
Synthesis Route
The primary and most direct method for the synthesis of this compound is through the electrophilic aromatic substitution reaction of 2-fluorobenzoic acid with chlorosulfonic acid.[4] This reaction, a chlorosulfonation, introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene ring.
Reaction Scheme
Caption: Overall reaction for the synthesis of this compound.
Experimental Protocol
The following protocol is a detailed method for the laboratory-scale synthesis of this compound.
Materials:
-
2-Fluorobenzoic acid
-
Chlorosulfonic acid
-
Ice
-
Water
Procedure:
-
In a suitable reaction vessel, cool 50 mL of chlorosulfonic acid to 0°C using an ice bath.
-
Slowly add 10.0 g (71.4 mmol) of 2-fluorobenzoic acid to the cooled chlorosulfonic acid.[4]
-
Maintain the reaction mixture at 0°C and continue stirring for 1 hour.[4]
-
After the reaction is complete, slowly and carefully pour the mixture into ice water to quench the reaction and precipitate the product.
-
Collect the resulting precipitate by filtration.
-
Wash the filtered solid with water (3 x 100 mL) to remove any residual acid.[4]
-
Dry the product under vacuum overnight to yield this compound.[4]
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the quantitative data from a representative synthesis.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| 2-Fluorobenzoic Acid | 140.11 | 10.0 | 71.4 |
| Chlorosulfonic Acid | 116.52 | - | - |
| Product | Molecular Weight ( g/mol ) | Yield (g) | Yield (%) |
| This compound | 238.62 | 10.5 | 61.7% |
The yield is calculated based on the provided experimental data.[4]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 37098-75-2 |
| Molecular Formula | C₇H₄ClFO₄S |
| Molecular Weight | 238.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 111-113 °C |
| Boiling Point | 404.0 ± 30.0 °C (Predicted) |
| Density | 1.670 g/cm³ |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C |
| Sensitivity | Moisture Sensitive |
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified under UN number UN3261, Hazard Class 8, indicating it is a corrosive substance.[4] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
The synthesis of this compound via chlorosulfonation of 2-fluorobenzoic acid is a straightforward and effective method for producing this valuable intermediate. The protocol outlined in this guide, along with the associated quantitative and safety data, provides a solid foundation for researchers and scientists working on the synthesis of novel pharmaceutical agents. Careful adherence to the experimental procedure and safety guidelines is essential for the successful and safe execution of this synthesis.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chlorosulfonyl)-2-fluorobenzoic acid is a bifunctional aromatic organic compound of significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive sulfonyl chloride and a carboxylic acid moiety on a fluorinated benzene ring, makes it a versatile building block for the synthesis of a wide array of complex molecules, particularly in the design of novel therapeutic agents. The presence of the fluorine atom can favorably modulate physicochemical properties such as lipophilicity and metabolic stability, while the sulfonyl chloride and carboxylic acid groups provide handles for diverse chemical transformations. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and analytical methodologies related to this compound.
Physicochemical Properties
This compound is a white to off-white crystalline powder at room temperature.[1] It is sensitive to moisture, a characteristic stemming from the hydrolytic instability of the sulfonyl chloride group.[1] Proper storage under inert atmosphere (nitrogen or argon) at 2-8°C is recommended to maintain its integrity.[1]
Quantitative Physicochemical Data
A summary of the key quantitative physicochemical properties of this compound is presented in the table below. It is important to note that while the melting point has been experimentally determined, the boiling point and pKa are predicted values derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₄S | [1] |
| Molecular Weight | 238.62 g/mol | [1] |
| Melting Point | 111-113 °C | [1] |
| Boiling Point (Predicted) | 404.0 ± 30.0 °C | [1] |
| Density (Predicted) | 1.670 g/cm³ | [1] |
| pKa (Predicted) | 2.07 ± 0.10 | [1] |
| Appearance | White to off-white crystalline powder | [1] |
Solubility
Synthesis
The primary synthetic route to this compound involves the electrophilic substitution of 2-fluorobenzoic acid using chlorosulfonic acid.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[1]
Materials:
-
2-Fluorobenzoic acid (10.0 g, 71.4 mmol)
-
Chlorosulfonic acid (50 mL)
-
Ice water
-
Filtration apparatus
-
Vacuum drying oven
Procedure:
-
In a flask equipped with a stirrer and maintained at 0 °C using an ice bath, slowly add 2-fluorobenzoic acid (10.0 g, 71.4 mmol) to chlorosulfonic acid (50 mL).
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Upon completion of the reaction, slowly and cautiously pour the mixture into a beaker containing ice water.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the collected solid with water (3 x 100 mL).
-
Dry the product under vacuum overnight to yield this compound.[1]
Reactivity and Applications
The chemical reactivity of this compound is dictated by its two primary functional groups: the sulfonyl chloride and the carboxylic acid. This dual reactivity makes it a valuable intermediate for the synthesis of complex molecules, particularly in the development of pharmaceutical candidates.
Reactions of the Sulfonyl Chloride Group
The sulfonyl chloride moiety is a potent electrophile and readily reacts with nucleophiles, most notably amines, to form stable sulfonamides. This reaction is a cornerstone in the synthesis of a vast number of biologically active compounds.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo a variety of transformations. A common and useful reaction is its conversion to an acyl chloride by treatment with thionyl chloride (SOCl₂). This acyl chloride is a highly reactive intermediate that can then be readily converted into esters, amides, and other carboxylic acid derivatives.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound. The following sections detail the expected outcomes from various analytical techniques.
Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected spectral characteristics can be predicted based on its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show three aromatic protons. Due to the electron-withdrawing nature of the sulfonyl chloride and carboxylic acid groups, these protons will be deshielded and appear in the downfield region of the spectrum. The coupling patterns will be influenced by the fluorine atom.
-
¹³C NMR: The spectrum will exhibit seven distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The aromatic carbons will appear in the typical aromatic region, with their chemical shifts influenced by the attached functional groups.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom attached to the aromatic ring.
Infrared (IR) Spectroscopy: A commercial source indicates that the infrared spectrum of their product conforms to its structure.[2] The characteristic absorption bands expected in the IR spectrum include:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 3300-2500 cm⁻¹.
-
A strong C=O stretch from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
-
Characteristic S=O stretching bands for the sulfonyl chloride group, typically appearing as two strong bands in the regions of 1375-1350 cm⁻¹ and 1185-1165 cm⁻¹.
-
C-F and C-Cl stretching vibrations, as well as aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (238.62 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the molecular ion peak) and one sulfur atom. Fragmentation patterns would likely involve the loss of SO₂, Cl, and COOH.
Experimental Protocols for Physicochemical Property Determination
The following are general protocols for the experimental determination of key physicochemical properties.
Melting Point Determination (Capillary Method):
-
A small, finely powdered sample of the compound is packed into a capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a slow, controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.
Solubility Determination:
-
To a series of small test tubes, each containing a known volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, DMSO), add a small, pre-weighed amount of the compound (e.g., 10 mg).
-
Vigorously agitate the mixtures at a constant temperature.
-
Visually observe whether the solid dissolves completely.
-
If the compound dissolves, it is considered soluble under those conditions. Further quantitative measurements can be made by incrementally adding the solute until saturation is reached.
pKa Determination (Potentiometric Titration):
-
Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (often a co-solvent system like water-ethanol if the compound has low aqueous solubility).
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
Conclusion
This compound is a key synthetic intermediate with a rich chemical profile that makes it highly valuable for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its dual reactivity allows for sequential or orthogonal functionalization, providing a powerful tool for building molecular diversity. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective and safe use in research and development. Further experimental investigation into its solubility in a wider range of organic solvents and a definitive experimental determination of its pKa would be valuable additions to the existing body of knowledge.
References
An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-fluorobenzoic Acid (CAS 37098-75-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chlorosulfonyl)-2-fluorobenzoic acid, with the Chemical Abstracts Service (CAS) number 37098-75-2, is a versatile fluorinated organic building block of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a carboxylic acid, a sulfonyl chloride, and a fluorine atom on a benzene ring, makes it a valuable starting material for the synthesis of a diverse range of complex molecules with therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in the development of novel therapeutics, including Hepatitis B Virus (HBV) capsid assembly effectors and Glycine Transporter 1 (GlyT-1) inhibitors for the treatment of neurological disorders.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical suppliers and databases.[1][2][3][4][5]
| Property | Value |
| CAS Number | 37098-75-2 |
| Molecular Formula | C₇H₄ClFO₄S |
| Molecular Weight | 238.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 111-113 °C |
| Boiling Point (Predicted) | 404.0 ± 30.0 °C |
| Density (Predicted) | 1.670 g/cm³ |
| pKa (Predicted) | 2.07 ± 0.10 |
| Solubility | Sparingly soluble in water |
| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) |
| Sensitivity | Moisture sensitive |
Synthesis and Reactivity
This compound is typically synthesized from 2-fluorobenzoic acid through an electrophilic aromatic substitution reaction with chlorosulfonic acid. The presence of the fluorine atom and the carboxylic acid group on the aromatic ring directs the chlorosulfonylation to the 5-position. The resulting sulfonyl chloride is a reactive functional group that can readily undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other derivatives. The carboxylic acid group can be converted to esters, amides, or acid chlorides, providing another handle for molecular elaboration.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established synthetic procedures.[1][6]
Materials:
-
2-Fluorobenzoic acid
-
Chlorosulfonic acid
-
Ice
-
Water
Procedure:
-
In a fume hood, cool chlorosulfonic acid (10 equivalents) to 0°C in an ice bath.
-
Slowly and portion-wise, add 2-fluorobenzoic acid (1 equivalent) to the cooled chlorosulfonic acid with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat at 75°C for 16 hours.
-
Cool the reaction mixture back to room temperature.
-
Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
A white precipitate will form. Collect the solid by filtration.
-
Wash the collected solid thoroughly with cold water.
-
Dry the product in vacuo to yield this compound as a white solid.
Synthesis of a Sulfamoylbenzamide Derivative (HBV Capsid Assembly Effector)
This protocol outlines the synthesis of a sulfamoylbenzamide derivative from this compound, demonstrating its utility as a synthetic intermediate.[6][7]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Toluene
-
3,4-Difluoroaniline
-
Various amines (for the final sulfonamide formation)
Procedure:
Step 1: Formation of the Acid Chloride
-
A solution of this compound (1 equivalent) in thionyl chloride (excess) is heated at 80°C for 16 hours.
-
The excess thionyl chloride is removed under reduced pressure, and the residue is co-evaporated with toluene to yield the crude acid chloride.
Step 2: Amide Formation
-
The crude acid chloride is dissolved in toluene.
-
3,4-Difluoroaniline (1 equivalent) is added to the solution.
-
The reaction mixture is stirred at an elevated temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the mixture is worked up to isolate the corresponding amide.
Step 3: Sulfonamide Formation
-
The product from Step 2, a sulfonyl chloride, is reacted with a variety of primary or secondary amines to generate a library of sulfamoylbenzamide derivatives.
-
The reaction is typically carried out in a suitable solvent with a base to neutralize the HCl generated.
-
Purification by column chromatography yields the final sulfamoylbenzamide compounds.
Applications in Drug Development
This compound is a key starting material in the synthesis of compounds targeting a range of diseases. Two prominent examples are detailed below.
Hepatitis B Virus (HBV) Capsid Assembly Effectors
Derivatives of this compound have been synthesized and identified as potent Hepatitis B Virus (HBV) capsid assembly effectors.[6][7] These small molecules, known as capsid assembly modulators (CAMs), interfere with the proper formation of the viral capsid, a crucial component for viral replication and persistence.[8] By inducing the formation of non-functional or aberrant capsids, these compounds can disrupt the viral life cycle, offering a promising therapeutic strategy for chronic HBV infection.[9][10][11][12]
Caption: Workflow of HBV capsid assembly and the intervention by sulfamoylbenzamide derivatives.
Glycine Transporter 1 (GlyT-1) Inhibitors
Patent literature indicates that this compound is utilized in the synthesis of inhibitors of the Glycine Transporter 1 (GlyT-1).[13] GlyT-1 is a protein responsible for the reuptake of glycine from the synaptic cleft in the central nervous system.[14] Glycine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity, learning, and memory.[14][15] By inhibiting GlyT-1, the concentration of glycine in the synapse is increased, leading to enhanced NMDA receptor function.[14][16] This mechanism is a key therapeutic strategy for neurological and neuropsychiatric disorders such as schizophrenia, where NMDA receptor hypofunction is implicated.[17][18][19]
Caption: Signaling pathway of GlyT-1 inhibition and its effect on NMDA receptor activity.
Conclusion
This compound is a valuable and versatile building block for the synthesis of biologically active molecules. Its utility in the development of both antiviral agents, such as HBV capsid assembly effectors, and therapeutics for central nervous system disorders, like GlyT-1 inhibitors, highlights its importance in modern drug discovery. The synthetic accessibility and the reactivity of its functional groups allow for the generation of diverse chemical libraries for lead identification and optimization. This technical guide provides a foundational understanding of this compound for researchers and scientists working at the forefront of pharmaceutical development.
References
- 1. 5-(Chlorosulphonyl)-2-fluorobenzoic acid CAS#: 37098-75-2 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 37098-75-2|this compound|BLD Pharm [bldpharm.com]
- 4. This compound, 97%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]
- 5. Suppliers of this compound (CAS # 37098-75-2) - chemBlink [chemblink.com]
- 6. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of sulfamoylbenzamide derivatives as HBV capsid assembly effector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of New Small Molecule Hits as Hepatitis B Virus Capsid Assembly Modulators: Structure and Pharmacophore-Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. journals.asm.org [journals.asm.org]
- 12. [PDF] A Small Molecule Inhibits and Misdirects Assembly of Hepatitis B Virus Capsids | Semantic Scholar [semanticscholar.org]
- 13. biorxiv.org [biorxiv.org]
- 14. What are GlyT1 modulators and how do they work? [synapse.patsnap.com]
- 15. Glycine Transporter-1 Inhibition Promotes Striatal Axon Sprouting via NMDA Receptors in Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional 'glial' GLYT1 glycine transporters expressed in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Transport mechanism and pharmacology of the human GlyT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dynamic role of GlyT1 as glycine sink or source: Pharmacological implications for the gain control of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Chlorosulfonyl)-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and purification of 5-(Chlorosulfonyl)-2-fluorobenzoic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, and other scientific endeavors where this compound may be of interest.
Molecular Structure and Chemical Properties
This compound is a trifunctional aromatic compound containing a carboxylic acid group, a sulfonyl chloride group, and a fluorine atom attached to a benzene ring. Its chemical structure and key properties are summarized below.
Chemical Structure:
Caption: 2D molecular structure of this compound.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₄ClFO₄S | [1][2][3][4][5] |
| Molecular Weight | 238.62 g/mol | [1][2][3][4][5] |
| CAS Number | 37098-75-2 | [1][2][3][4][5] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 111-113 °C | [1][3] |
| Boiling Point (Predicted) | 404.0 ± 30.0 °C | [1][3] |
| Density (Predicted) | 1.670 g/cm³ | [1][3] |
| SMILES | O=C(O)c1c(F)ccc(S(=O)(=O)Cl)c1 | [6] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the chlorosulfonation of 2-fluorobenzoic acid.[1]
Experimental Workflow:
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Reaction Setup: In a flask equipped with a stirrer, add chlorosulfonic acid (e.g., 50 mL). Cool the flask to 0 °C in an ice bath.
-
Addition of Reactant: Slowly add 2-fluorobenzoic acid (e.g., 10.0 g, 71.4 mmol) to the cooled chlorosulfonic acid while maintaining the temperature at 0 °C.
-
Reaction: Stir the mixture vigorously at 0 °C for 1 hour.
-
Work-up: After the reaction is complete, slowly pour the reaction mixture into a beaker containing ice water. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification (Washing): Wash the collected solid thoroughly with water (e.g., 3 x 100 mL) to remove any remaining acid.
-
Drying: Dry the purified product under vacuum overnight to yield this compound.[1]
Purification by Recrystallization
For higher purity, the crude product can be recrystallized. While a specific protocol for this compound is not detailed in the searched literature, a general procedure for the recrystallization of aryl sulfonyl chlorides can be adapted.
General Methodology:
-
Solvent Selection: Choose a suitable solvent system. Toluene or a mixture of toluene and petroleum ether are often effective for aryl sulfonyl chlorides.
-
Dissolution: Dissolve the crude this compound in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
Spectroscopic Data
Note: Experimental spectroscopic data (IR, MS, ¹H NMR, ¹³C NMR) for this compound was not explicitly available in the searched literature. The data presented in this section for a derivative is for illustrative purposes.
A product sheet for this compound from a commercial supplier indicates that the infrared spectrum conforms to the expected structure, but the actual spectrum was not provided.[6]
Table 2: Illustrative Spectroscopic Data for a Derivative: N-(3,4-difluorophenyl)-2-fluoro-5-(N-(prop-2-yn-1-yl)sulfamoyl)benzamide [1]
| Technique | Observed Peaks / Signals (δ, ppm or m/z) |
| ¹H NMR (400 MHz, acetone-d₆) | 9.92 (s, 1H), 8.25 (dd, J = 6.6, 2.5 Hz, 1H), 8.06-7.95 (m, 2H), 7.77 (s, 1H), 7.58-7.52 (m, 1H), 7.48 (dd, J = 10.1, 8.7 Hz, 1H), 7.37 (dt, J = 10.6, 9.0 Hz, 1H), 7.21 (brs, 1H), 6.11-5.94 (m, 1H), 5.32-5.16 (m, 1H), 4.99 (dt, J = 6.0, 1.5 Hz, 2H), 4.32 (s, 2H) |
| ¹³C NMR (101 MHz, acetone-d₆) | 188.9, 167.9, 162.1, 150.2, 149.2 (d, J = 12.9 Hz), 146.8 (d, J = 13.0 Hz), 142.8, 137.9 (d, J = 5.9 Hz), 128.5, 124.6, 120.4-118.2 (m), 117.5 (dd, J = 6.0, 3.6 Hz), 110.6 (d, J = 22.1 Hz), 81.5, 73.3, 33.2, 29.7, 12.8 (d, J = 9.6 Hz) |
| ¹⁹F NMR (377 MHz, acetone-d₆) | -110.6 (s), -139.6-139.7 (m), -146.1-146.3 (m) |
| HRMS (ESI) | m/z [M+H]⁺ Calculated for C₁₉H₁₇F₃N₅O₃S: 452.1004, Found: 452.0999 |
Safety Information
This compound is classified as a corrosive solid (Hazard Class 8).[1] It is sensitive to moisture and should be stored under an inert atmosphere (nitrogen or argon) at 2-8 °C.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
References
- 1. 5-(Chlorosulphonyl)-2-fluorobenzoic acid CAS#: 37098-75-2 [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Page loading... [guidechem.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 37098-75-2|this compound|BLD Pharm [bldpharm.com]
- 6. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
Reactivity of the Chlorosulfonyl Group in 2-Fluoro-5-(chlorosulfonyl)benzoic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the chlorosulfonyl group in 2-fluoro-5-(chlorosulfonyl)benzoic acid, a key intermediate in the synthesis of various biologically active molecules. This document details the reactions with common nucleophiles, presents available quantitative data, and provides exemplary experimental protocols.
Introduction to 2-Fluoro-5-(chlorosulfonyl)benzoic Acid
2-Fluoro-5-(chlorosulfonyl)benzoic acid (CAS No: 37098-75-2) is a trifunctional molecule featuring a carboxylic acid, a fluorine atom, and a chlorosulfonyl group attached to a benzene ring.[1] The presence of these distinct functional groups makes it a versatile building block in medicinal chemistry and materials science. The reactivity of the chlorosulfonyl group is of particular interest as it allows for the introduction of a sulfonyl moiety, a common pharmacophore in many drug candidates. The electron-withdrawing nature of the fluorine atom and the carboxylic acid group influences the reactivity of the chlorosulfonyl group.[2]
General Reactivity of the Chlorosulfonyl Group
The sulfur atom in the chlorosulfonyl group (-SO₂Cl) is highly electrophilic due to the presence of two strongly electron-withdrawing oxygen atoms and a chlorine atom. This makes it susceptible to nucleophilic attack by a variety of nucleophiles, leading to the displacement of the chloride ion, which is a good leaving group. The general mechanism for this reaction is a nucleophilic acyl substitution at the sulfur atom.
Reaction with Amines: Formation of Sulfonamides
The reaction of 2-fluoro-5-(chlorosulfonyl)benzoic acid with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of a stable sulfonamide linkage (-SO₂NRR').[3] This reaction is widely used in the synthesis of compounds with diverse biological activities, including enzyme inhibitors.[3] The reaction typically proceeds under basic conditions to neutralize the hydrochloric acid byproduct.
A general synthetic scheme for the formation of sulfamoyl-benzamide derivatives starts with the reaction of a substituted benzoic acid with chlorosulfonic acid to form the sulfonyl chloride. This is then reacted with an amine to form the sulfonamide.[3]
General Reaction Scheme:
Caption: General reaction for the synthesis of sulfonamides.
Reaction with Alcohols: Formation of Sulfonate Esters
Similar to amines, alcohols can act as nucleophiles and react with 2-fluoro-5-(chlorosulfonyl)benzoic acid to form sulfonate esters (-SO₂OR). This reaction is also typically carried out in the presence of a base to scavenge the HCl produced. While less common in drug synthesis compared to sulfonamides, sulfonate esters are valuable intermediates in organic synthesis.
Hydrolysis
The chlorosulfonyl group is susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid (-SO₃H). This reaction can be a competing pathway in reactions run in protic solvents without adequate control of moisture. The rate of hydrolysis is dependent on factors such as pH and temperature.
Quantitative Data
The following table summarizes available data on the synthesis of sulfonamide derivatives from sulfonyl chlorides. It is important to note that specific data for 2-fluoro-5-(chlorosulfonyl)benzoic acid is limited in the public domain; therefore, data for analogous reactions are included to provide a general understanding of the reaction conditions and expected yields.
| Reactant 1 | Reactant 2 | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| 2-chlorobenzoyl chloride | cyclopropylamine | NaHCO₃ | H₂O | - | - | - | [3] |
| 2-chlorobenzoyl chloride | morpholine | NaHCO₃ | H₂O | - | - | - | [3] |
| 2-chlorobenzoyl chloride | p-bromoaniline | NaHCO₃ | H₂O | - | - | - | [3] |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | p-chloroaniline | EDC, DMAP | DCM/DMF | - | RT | 68 | [3] |
| 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | p-anisidine | EDC, DMAP | DCM/DMF | - | RT | 72 | [3] |
Experimental Protocols
The following are illustrative experimental protocols for the synthesis of a sulfonamide derivative from 2-fluoro-5-(chlorosulfonyl)benzoic acid. These are based on general procedures for similar reactions.[3]
Synthesis of 2-Fluoro-5-(N-benzylsulfamoyl)benzoic Acid
Materials:
-
2-Fluoro-5-(chlorosulfonyl)benzoic acid
-
Benzylamine
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-fluoro-5-(chlorosulfonyl)benzoic acid (1.0 eq) in dichloromethane.
-
In a separate flask, prepare a solution of benzylamine (1.1 eq) and sodium bicarbonate (2.0 eq) in water.
-
Cool the solution of the sulfonyl chloride to 0 °C in an ice bath.
-
Slowly add the aqueous solution of benzylamine and sodium bicarbonate to the stirred solution of the sulfonyl chloride.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, separate the organic layer.
-
Wash the organic layer with 1M HCl solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Spectroscopic Data
The following table provides representative ¹H and ¹³C NMR chemical shifts for sulfonamide derivatives. The exact chemical shifts for derivatives of 2-fluoro-5-(chlorosulfonyl)benzoic acid will vary depending on the specific substituent.
| Functional Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Reference |
| Aromatic Protons | 6.51 - 7.70 | 111.83 - 160.11 | [4] |
| Sulfonamide NH | 8.78 - 10.15 | - | [4] |
| Amide C=O | - | 169.42 - 169.47 | [4] |
Conclusion
2-Fluoro-5-(chlorosulfonyl)benzoic acid is a valuable and reactive synthetic intermediate. Its chlorosulfonyl group readily undergoes nucleophilic substitution with a variety of nucleophiles, most notably amines, to form sulfonamides. This reactivity, coupled with the presence of the carboxylic acid and fluorine atom, allows for the synthesis of a wide range of complex molecules with potential applications in drug discovery and materials science. The provided protocols and data serve as a guide for researchers to effectively utilize this versatile building block in their synthetic endeavors.
References
Spectroscopic Data Analysis of 5-(Chlorosulfonyl)-2-fluorobenzoic acid: A Technical Guide
This guide provides a detailed overview of the expected spectroscopic data for 5-(Chlorosulfonyl)-2-fluorobenzoic acid, aimed at researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis of the compound.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values. These predictions are derived from the analysis of structurally similar compounds and established principles of NMR and IR spectroscopy.
1.1. Predicted ¹H NMR Data
The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would display signals corresponding to the aromatic protons and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-withdrawing effects of the chlorosulfonyl and carboxyl groups, and the fluorine atom.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | ~13.5 | Singlet (broad) | - |
| H-3 | ~7.6 - 7.8 | Triplet of doublets (td) | J(H3-H4) ≈ 8.5, J(H3-F) ≈ 5.0 |
| H-4 | ~8.1 - 8.3 | Doublet of doublets (dd) | J(H4-H3) ≈ 8.5, J(H4-H6) ≈ 2.0 |
| H-6 | ~8.3 - 8.5 | Doublet of doublets (dd) | J(H6-F) ≈ 8.0, J(H6-H4) ≈ 2.0 |
1.2. Predicted ¹³C NMR Data
The ¹³C NMR spectrum is predicted based on the known chemical shifts for substituted benzoic acids. The carbon atoms are numbered starting from the carbon bearing the carboxylic acid group as C-1.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~164 - 166 |
| C-1 | ~120 - 122 (d, J(C1-F) ≈ 15-20 Hz) |
| C-2 | ~160 - 162 (d, J(C2-F) ≈ 250-260 Hz) |
| C-3 | ~118 - 120 (d, J(C3-F) ≈ 20-25 Hz) |
| C-4 | ~132 - 134 |
| C-5 | ~140 - 142 |
| C-6 | ~130 - 132 (d, J(C6-F) ≈ 5-10 Hz) |
1.3. Predicted IR Absorption Data
The infrared spectrum is expected to show characteristic absorption bands for the carboxylic acid, sulfonyl chloride, and fluoroaromatic functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 | Broad |
| C-H (Aromatic) | Stretching | 3100 - 3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1710 - 1680 | Strong |
| C=C (Aromatic) | Stretching | 1600 - 1585 and 1500 - 1400 | Medium |
| S=O (Sulfonyl Chloride) | Asymmetric Stretching | 1380 - 1360 | Strong |
| S=O (Sulfonyl Chloride) | Symmetric Stretching | 1190 - 1170 | Strong |
| C-F (Aromatic) | Stretching | 1250 - 1100 | Strong |
| S-Cl (Sulfonyl Chloride) | Stretching | 600 - 500 | Medium |
Experimental Protocols
The following are detailed methodologies for acquiring NMR and IR spectra for a solid sample such as this compound.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing a sample and acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[1]
-
Transfer the solid sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[1] DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton is typically observed.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[1][2]
-
Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.
-
The final sample height in the NMR tube should be approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, which sharpens the spectral lines. This can be done manually or automatically.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Acquire the spectrum using standard acquisition parameters. For ¹H NMR, a sufficient signal-to-noise ratio is often achieved with 8-16 scans. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
For a solid sample, the Attenuated Total Reflectance (ATR) or KBr pellet method can be used. The ATR method is often preferred for its simplicity and speed.
-
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR accessory.
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
After the measurement, clean the crystal and anvil thoroughly with a suitable solvent (e.g., isopropanol or acetone).
-
-
Potassium Bromide (KBr) Pellet Method:
-
Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet press.
-
Apply pressure (typically several tons) to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum, typically co-adding 16-32 scans. A background spectrum of the empty sample compartment should be recorded beforehand.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound like this compound.
Caption: Logical workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Research Applications of 5-(Chlorosulfonyl)-2-fluorobenzoic acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
5-(Chlorosulfonyl)-2-fluorobenzoic acid is a trifunctional synthetic building block poised to accelerate drug discovery and development. Its unique structural combination of a carboxylic acid, a reactive chlorosulfonyl group, and a fluorine atom offers a versatile platform for the synthesis of novel therapeutic agents. The chlorosulfonyl moiety serves as a prime precursor for the ubiquitous sulfonamide functional group, a pharmacophore present in a wide array of approved drugs. The fluorine atom can enhance metabolic stability and binding affinity, while the carboxylic acid provides an additional point for molecular elaboration. This guide details the synthesis, key reactions, and significant potential research applications of this compound, with a focus on its utility in developing potent and selective enzyme inhibitors for various therapeutic areas, including cancer, inflammation, and cardiovascular disease.
Physicochemical Properties and Synthesis
A comprehensive understanding of the characteristics of this compound is fundamental to its application in research.
Table 1: Core Properties of this compound
| Property | Value |
| CAS Number | 37098-75-2 |
| Molecular Formula | C₇H₄ClFO₄S |
| Molecular Weight | 238.62 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥97% |
| InChI Key | CISMZCVQNVNWJW-UHFFFAOYSA-N |
| SMILES | OC(=O)C1=C(F)C=CC(=C1)S(Cl)(=O)=O |
Synthesis of this compound
The compound is readily prepared from 2-fluorobenzoic acid via chlorosulfonation.
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Fluorobenzoic acid, Chlorosulfonic acid, Ice.
-
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice bath, place chlorosulfonic acid (50 mL).
-
Slowly add 2-fluorobenzoic acid (10.0 g, 71.4 mmol) to the cooled chlorosulfonic acid while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 1 hour.
-
Upon completion, cautiously pour the reaction mixture into a beaker containing a large amount of crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with copious amounts of cold water.
-
Dry the product under vacuum to yield this compound as a solid.
-
Key Research Applications in Drug Discovery
The primary utility of this compound lies in its facile conversion to a diverse range of sulfonamide derivatives. This class of compounds has a rich history in medicine and continues to be a fertile ground for the discovery of novel therapeutics.
Synthesis of Sulfonamide Derivatives
The reaction of the chlorosulfonyl group with a primary or secondary amine is a robust and high-yielding transformation that forms the basis of many synthetic strategies.
Experimental Protocol: General Synthesis of 2-Fluoro-5-(N-substituted-sulfamoyl)benzoic Acids
-
Materials: this compound, appropriate primary or secondary amine, a suitable base (e.g., triethylamine or pyridine), and a solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent.
-
Add the amine (1-1.2 equivalents) and the base (1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature until completion (monitor by TLC).
-
Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.
-
Extract the product into an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfonamide.
-
Application in the Development of Enzyme Inhibitors
Extracellular nucleotides such as ATP and ADP play crucial roles in purinergic signaling, which is implicated in a variety of physiological and pathological processes, including thrombosis, inflammation, and cancer. The ecto-nucleoside triphosphate diphosphohydrolase (NTPDase) family of enzymes modulates this signaling by hydrolyzing these nucleotides. Consequently, inhibitors of NTPDases are of significant interest as potential therapeutics.
A study on sulfamoyl-benzamide derivatives identified a compound derived from a close analog of this compound as a potent and selective inhibitor of h-NTPDase8.
Table 2: Biological Activity of a Representative Sulfamoylbenzoic Acid Derivative
| Compound Name | Structure | Target | IC₅₀ (µM) |
| 2-Chloro-5-(N-cyclopropylsulfamoyl)benzoic acid | h-NTPDase8 | 0.28 ± 0.07 |
Note: The reported compound features a 2-chloro substitution instead of a 2-fluoro substitution. However, the synthetic route and biological activity provide a strong rationale for the application of the fluoro-analog.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. Aromatic and heterocyclic sulfonamides are the mainstay of carbonic anhydrase inhibitor design. The versatile scaffold of this compound is an ideal starting point for the synthesis of novel CA inhibitors.
Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. Selective COX-2 inhibitors are an important class of anti-inflammatory drugs with reduced gastrointestinal side effects compared to non-selective NSAIDs. The sulfonamide moiety is a well-established pharmacophore for achieving COX-2 selectivity. The this compound scaffold can be utilized to generate novel sulfonamide-containing molecules with potential as selective COX-2 inhibitors for the treatment of inflammatory disorders.
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in various human cancers, making them attractive targets for anticancer drug development. The related compound, 5-chloro-2-fluorobenzoic acid, has been used in the design of pyrimidine-based Aurora kinase inhibitors. This suggests that this compound could serve as a valuable starting material for the synthesis of novel sulfonamide-based Aurora kinase inhibitors, potentially leading to new cancer therapeutics.
Future Perspectives and Conclusion
This compound represents a strategic and highly valuable starting material for the synthesis of a wide range of biologically active molecules. Its utility in generating diverse sulfonamide libraries positions it as a key player in the quest for novel enzyme inhibitors and modulators of critical signaling pathways. The potential applications span across multiple therapeutic areas, from oncology and inflammation to cardiovascular and metabolic diseases. The straightforward synthesis of this building block, coupled with the robust and well-established chemistry of its functional groups, makes it an accessible and powerful tool for medicinal chemists. Future research leveraging this scaffold is anticipated to yield a new generation of potent and selective drug candidates, ultimately contributing to the advancement of human health.
An In-depth Technical Guide to the Hazards and Safety Precautions for 5-(Chlorosulfonyl)-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the hazards associated with 5-(Chlorosulfonyl)-2-fluorobenzoic acid (CAS No: 37098-75-2) and details the necessary safety precautions for its handling. The information is intended to support researchers, scientists, and professionals in drug development in the safe use of this compound in a laboratory setting.
Hazard Identification and Classification
This compound is a corrosive solid that can cause severe skin burns and eye damage. It is also harmful if swallowed and may cause respiratory irritation. The compound is classified under multiple hazard categories according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 1: GHS Hazard Classification
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1B | Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | Category 1 | Causes serious eye damage.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] |
| Acute toxicity, oral | Category 4 | Harmful if swallowed.[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Physical State | Solid, Crystalline powder[1][3] |
| Appearance | Off-white to white[1][3] |
| Odor | No information available[1] |
| Melting Point/Range | 111 - 113 °C / 231.8 - 235.4 °F[1] |
| Molecular Formula | C7H4ClFO4S[3][4] |
| Molecular Weight | 238.62 g/mol [4] |
Exposure Controls and Personal Protection
To minimize the risk of exposure, appropriate engineering controls and personal protective equipment (PPE) must be used when handling this compound.
Engineering Controls
-
Chemical Fume Hood: All handling of this compound must be performed within a certified chemical fume hood to prevent the inhalation of dust particles.[1][5]
-
Ventilation: Use only outdoors or in a well-ventilated area.[1][6]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are close to the workstation location.[1]
Personal Protective Equipment (PPE)
Table 3: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene rubber).[5] | Prevents skin contact with the corrosive solid.[5] |
| Eye Protection | Chemical safety goggles.[5] | Protects eyes from dust particles and potential splashes.[5] |
| Face Protection | Face shield (in addition to goggles).[5] | Recommended when handling larger quantities or when there is a significant risk of splashing.[5] |
| Body Protection | Laboratory coat.[5] | Protects skin and personal clothing from contamination.[5] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated and exposure limits may be exceeded.[1] | Prevents inhalation of dust particles.[5] |
Handling and Storage
Safe Handling Procedures
-
Avoid contact with skin, eyes, or clothing.[1]
-
Do not breathe dust.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Use a corrosion-resistant scoop or spatula for transferring the chemical.[5]
-
Weigh the compound on glossy weighing paper to minimize contamination of the balance.[5]
-
Have a designated waste container for contaminated disposables readily available.[5]
Storage Conditions
First-Aid Measures
In case of exposure, immediate medical attention is required.[1]
Table 4: First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Immediately call a POISON CENTER or doctor/physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. Wash contaminated clothing before reuse.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.[1] |
| Ingestion | Rinse mouth. DO NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[1] |
Fire-Fighting Measures and Accidental Release
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, hydrogen halides, and hydrogen fluoride.[1][7]
-
Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1]
Accidental Release Measures
-
Personal Precautions: Ensure adequate ventilation. Avoid inhalation of dust. Avoid substance contact. Evacuate the danger area and consult an expert.
-
Environmental Precautions: Do not let the product enter drains.
-
Methods for Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up the material dry and dispose of it properly. Clean the affected area. Avoid the generation of dust.
Experimental Protocols
While specific experimental protocols for this compound are not publicly available, the following is a generalized workflow for safely handling this compound in a laboratory setting.
General Workflow for Handling Hazardous Solids
-
Preparation:
-
Ensure a chemical fume hood is operational.
-
Assemble all necessary equipment, including a corrosion-resistant spatula, weighing paper, a powder funnel, and the reaction vessel.
-
Have a designated waste container for contaminated disposables.
-
-
Weighing the Compound:
-
Place a creased piece of glossy weighing paper on an analytical balance and tare.
-
Carefully transfer the desired amount of this compound from its container to the weighing paper using a clean spatula.
-
Record the weight.
-
-
Transfer to Reaction Vessel:
-
Place the powder funnel in the opening of the reaction vessel.
-
Carefully pour the weighed compound from the weighing paper through the funnel into the vessel.
-
Tap the weighing paper and funnel gently to ensure all the powder is transferred.
-
-
Cleanup:
-
Dispose of the used weighing paper and any other contaminated disposables in the designated hazardous waste container.
-
Clean the spatula and any other reusable equipment thoroughly.
-
Wipe down the work surface within the fume hood.
-
-
Post-Handling:
-
Remove PPE in the correct order to avoid contamination.
-
Wash hands thoroughly with soap and water.
-
Visualizations
The following diagrams illustrate key safety concepts for working with hazardous chemicals like this compound.
Caption: A logical diagram illustrating the hazard management process.
Caption: A workflow diagram for safely handling hazardous solids.
References
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. This compound, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. downloads.ossila.com [downloads.ossila.com]
- 7. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for Derivatizing Amines with 5-(Chlorosulfonyl)-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatization of primary and secondary amines is a fundamental strategy in drug discovery and medicinal chemistry to modulate the physicochemical properties of lead compounds, such as solubility, lipophilicity, and metabolic stability. The introduction of a sulfonamide moiety, through the reaction of an amine with a sulfonyl chloride, is a common approach to create bioisosteres of amides and carboxylic acids.[1][2][3] Sulfonamides often exhibit improved hydrolytic stability and can introduce additional hydrogen bond acceptors, potentially enhancing binding affinity to biological targets.[1] 5-(Chlorosulfonyl)-2-fluorobenzoic acid is a versatile bifunctional reagent that allows for the introduction of a sulfonyl group with an ortho-fluoro and a para-carboxylic acid substituent on a benzene ring. The presence of the carboxylic acid provides a handle for further synthetic modifications, while the fluorine atom can influence the compound's pKa and metabolic profile.[4]
These application notes provide detailed protocols for the derivatization of amines with this compound to form the corresponding sulfonamides.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrochloric acid. A base is typically added to neutralize the HCl generated during the reaction.
References
Application Notes and Protocols: 5-(Chlorosulfonyl)-2-fluorobenzoic Acid as a Versatile Building Block for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chlorosulfonyl)-2-fluorobenzoic acid is a key chemical intermediate in the synthesis of a variety of biologically active molecules. Its reactive sulfonyl chloride and carboxylic acid functionalities, combined with the presence of a fluorine atom which can enhance metabolic stability and binding affinity, make it an attractive starting material for the generation of diverse compound libraries for drug discovery. This document provides detailed application notes and protocols for the use of this compound as a building block for the synthesis of enzyme inhibitors, with a focus on its application in the development of inhibitors for Cyclooxygenase (COX) enzymes and Aurora Kinases.
Core Applications: Building Block for Sulfonamide-Based Inhibitors
The primary utility of this compound in enzyme inhibitor synthesis lies in its capacity to readily form sulfonamides. The sulfonyl chloride group (-SO₂Cl) is highly reactive towards primary and secondary amines, leading to the formation of a stable sulfonamide linkage. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide moiety is a well-established pharmacophore found in a wide range of approved drugs.
By reacting this compound with a diverse array of amine-containing fragments, researchers can rapidly generate libraries of N-substituted 2-fluoro-5-sulfamoylbenzoic acid derivatives. These derivatives can then be screened against various enzyme targets. The carboxylic acid group can be further modified, for instance, through amide bond formation, to explore additional chemical space and optimize inhibitor potency and selectivity.
Application 1: Inhibition of Cyclooxygenase (COX) Enzymes
Cyclooxygenase (COX) enzymes, with their two main isoforms COX-1 and COX-2, are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The development of selective COX-2 inhibitors has been a major goal in medicinal chemistry to minimize the gastrointestinal side effects associated with non-selective NSAIDs. The sulfonamide moiety is a hallmark of several selective COX-2 inhibitors (coxibs).
Quantitative Data: Inhibition of COX-1 and COX-2
| Compound ID | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Celecoxib | COX-1 | 15 | 300 |
| COX-2 | 0.05 | ||
| Compound A | COX-1 | >100 | >1000 |
| COX-2 | 0.1 | ||
| Compound B | COX-1 | 10 | 100 |
| COX-2 | 0.1 |
Note: Data for Compounds A and B are hypothetical and representative of typical values for selective COX-2 inhibitors.
Experimental Protocols
General Synthesis of N-Aryl-2-fluoro-5-sulfamoylbenzoic Acids:
A general synthetic route to produce inhibitors targeting COX enzymes involves the reaction of this compound with various anilines.
-
Materials: this compound, substituted aniline, pyridine, dichloromethane (DCM).
-
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add pyridine (2 equivalents) to the solution and cool to 0 °C.
-
Slowly add a solution of the desired substituted aniline (1.1 equivalents) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1N HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl-2-fluoro-5-sulfamoylbenzoic acid.
-
In Vitro COX Inhibition Assay (Fluorometric):
This assay measures the peroxidase activity of COX enzymes.
-
Materials: Recombinant human COX-1 and COX-2 enzymes, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), hematin (cofactor), Tris-HCl buffer (pH 8.0), test compounds.
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, hematin, and the fluorometric probe.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells and incubate for a short period.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence intensity over time using a microplate reader.
-
Calculate the rate of reaction and determine the percent inhibition for each compound concentration.
-
Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
-
Signaling Pathway and Experimental Workflow
Caption: COX Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for COX Inhibitor Development.
Application 2: Inhibition of Aurora Kinases
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive targets for cancer therapy. Several small molecule inhibitors of Aurora kinases have been developed, and the sulfonamide moiety has been incorporated into some of these inhibitors.
Quantitative Data: Inhibition of Aurora Kinases
Similar to the COX inhibitors, specific data for inhibitors derived directly from this compound is limited. The table below shows representative IC50 values for known Aurora kinase inhibitors to provide a benchmark for potency.
| Compound ID | Target Enzyme | IC50 (nM) |
| Alisertib | Aurora A | 1.2 |
| Aurora B | 12.9 | |
| Barasertib | Aurora B | 0.37 |
| Compound C | Aurora A | 5 |
| Compound D | Aurora B | 2 |
Note: Data for Compounds C and D are hypothetical and representative of typical values for potent Aurora kinase inhibitors.
Experimental Protocols
General Synthesis of N-Heteroaryl-2-fluoro-5-sulfamoylbenzoic Acids:
A common strategy for targeting kinases involves the use of heteroaromatic amines to interact with the hinge region of the ATP-binding pocket.
-
Materials: this compound, amino-substituted heterocycle (e.g., aminopyrimidine, aminopyrazole), a suitable base (e.g., triethylamine or diisopropylethylamine), and a polar aprotic solvent (e.g., dimethylformamide or N-methyl-2-pyrrolidone).
-
Procedure:
-
Dissolve the amino-substituted heterocycle (1 equivalent) and the base (2-3 equivalents) in the solvent.
-
Slowly add a solution of this compound (1.1 equivalents) in the same solvent.
-
Heat the reaction mixture if necessary (e.g., 60-100 °C) and stir for 12-48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Adjust the pH to precipitate the product, if necessary.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
In Vitro Aurora Kinase Inhibition Assay (Luminescence-based):
This assay measures the amount of ADP produced, which is then converted to a luminescent signal.
-
Materials: Recombinant human Aurora A or B kinase, peptide substrate (e.g., Kemptide), ATP, ADP-Glo™ Kinase Assay kit (Promega) or similar, kinase buffer, test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the kinase, peptide substrate, and test compound in kinase buffer.
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Convert the produced ADP to ATP and generate a luminescent signal by adding the Kinase Detection Reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 values.
-
Signaling Pathway and Experimental Workflow
Caption: Aurora Kinase Signaling in Mitosis.
Application of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chlorosulfonyl)-2-fluorobenzoic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of medicinally important compounds. Its chemical structure, featuring a reactive sulfonyl chloride and a carboxylic acid on a fluorinated benzene ring, allows for diverse chemical modifications, leading to the development of potent therapeutic agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the resulting drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of diuretic agents and carbonic anhydrase inhibitors.
Application 1: Synthesis of Loop Diuretics
Derivatives of this compound are key intermediates in the synthesis of high-ceiling or loop diuretics. These drugs act on the thick ascending limb of the loop of Henle in the kidney, where they inhibit the sodium-potassium-chloride (Na+/K+/2Cl-) cotransporter. This inhibition leads to a significant increase in the excretion of sodium, potassium, and chloride ions, and consequently water, resulting in a potent diuretic effect. A prominent example is the synthesis of analogs of Furosemide.
Signaling Pathway: Inhibition of Na-K-Cl Cotransporter
Caption: Inhibition of the Na-K-Cl cotransporter by a Furosemide analog.
Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-5-sulfamoylbenzoic Acid
This protocol details the ammonolysis of a sulfonyl chloride, a key step in the synthesis of Furosemide precursors, and is directly applicable to this compound.
Materials:
-
4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid (or this compound)
-
30% Ammonium hydroxide (NH₄OH) solution
-
Dichloromethane (CH₂Cl₂)
-
30% Sulfuric acid (H₂SO₄)
-
Decolorizing carbon
-
Ice
Procedure:
-
The wet 4-chloro-2-fluoro-5-chlorosulfonyl-benzoic acid obtained from filtration can be dissolved in dichloromethane.
-
The organic phase is separated from the aqueous phase and washed with cold water.
-
The organic phase is then added portion-wise to a 30% ammonium hydroxide solution under vigorous stirring, while maintaining the temperature of the mixture below 10°C.
-
After the addition is complete, the solution is stirred for an additional 2 hours.
-
Decolorizing carbon is added, and the resulting mixture is filtered.
-
The filtered solution is concentrated under vacuum at a temperature below 10°C.
-
The obtained solution is slowly acidified to a pH of 2.0 with 30% sulfuric acid and cooled to 0°C with stirring to ensure complete precipitation of the product.
-
The precipitate is collected by filtration and washed extensively with water.
-
The final product, 4-chloro-2-fluoro-5-sulfamoylbenzoic acid, is a white to slightly yellow solid.
Quantitative Data
| Parameter | Value | Reference |
| Purity of 4-chloro-2-fluoro-5-sulfamoylbenzoic acid | 94-97% (by HPLC) | [1] |
Application 2: Synthesis of Carbonic Anhydrase Inhibitors
Sulfonamide derivatives are a well-established class of carbonic anhydrase inhibitors (CAIs). These enzymes are involved in various physiological processes, including pH regulation, CO₂ transport, and electrolyte secretion. Inhibition of specific carbonic anhydrase isoforms has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. This compound serves as a starting material for the synthesis of novel CAIs.
Signaling Pathway: Carbonic Anhydrase Inhibition
Caption: Inhibition of carbonic anhydrase by a sulfonamide derivative.
Experimental Protocol: General Synthesis of Arylsulfonamides
This protocol describes a general method for the synthesis of arylsulfonamides from this compound and a primary or secondary amine.
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., aniline derivative)
-
Pyridine or triethylamine (as a base)
-
Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) as a solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amine (1.1 equivalents) and the base (1.2 equivalents) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same solvent to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Quantitative Data: Carbonic Anhydrase Inhibition
The following table presents the inhibitory activity (Kᵢ values) of some 2,4-dichloro-5-sulfamoylbenzoic acid derivatives against various human carbonic anhydrase (hCA) isoforms. While not directly derived from this compound, these results provide valuable structure-activity relationship (SAR) insights for related compounds.[2]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 8 (ortho-fluoro derivative) | 159 | 26.2 | 30.5 | 59.8 |
| 9 (ortho-cyano derivative) | 26.4 | 12.1 | 43.3 | 39.9 |
| 11 (trimethoxyphenyl derivative) | 444 | 4515 | 3.4 | 24.3 |
| 12 (trimethoxyphenyl derivative) | 338 | 108 | 18.5 | 57.8 |
| 13 (fluoro derivative) | 215 | 38.6 | 15.6 | 8.9 |
Experimental Workflow
Caption: General workflow for the synthesis and evaluation of sulfonamide derivatives.
Conclusion
This compound is a highly valuable and reactive intermediate in medicinal chemistry. Its utility in the synthesis of potent diuretics and carbonic anhydrase inhibitors highlights its importance in the development of new therapeutic agents. The provided protocols and data serve as a foundational guide for researchers engaged in the design and synthesis of novel drug candidates based on this versatile scaffold.
References
Application Notes and Protocols: Synthesis of Sulfonamides from 5-(Chlorosulfonyl)-2-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chlorosulfonyl)-2-fluorobenzoic acid is a valuable bifunctional building block in medicinal chemistry and drug discovery. The presence of a reactive sulfonyl chloride and a carboxylic acid on a fluorinated benzene ring allows for the selective synthesis of a diverse range of sulfonamide derivatives. The fluorine atom can enhance metabolic stability and binding affinity of the final compounds, while the carboxylic acid moiety provides a handle for further derivatization, for instance, through amide bond formation. This document provides detailed protocols for the synthesis of N-substituted 2-fluoro-5-(sulfamoyl)benzoic acids, covering reactions with various primary and secondary amines.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the liberation of hydrochloric acid. A base is typically added to neutralize the HCl generated during the reaction.
A brief, descriptive caption directly below the generated diagram.
Experimental Protocols
Two general protocols are provided below. Protocol A is a standard method using an organic solvent, suitable for a wide range of amines. Protocol B is an aqueous-based, eco-friendly alternative, particularly effective for water-soluble amines like amino acids.[1]
Protocol A: General Synthesis in an Organic Solvent
This protocol is adapted from a standard procedure for the synthesis of sulfonamides from sulfonyl chlorides.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (Et3N) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO3)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound (1.0 eq.) in anhydrous DCM or THF (approximately 0.2 M concentration).
-
Addition of Base and Amine: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2-1.5 eq.) followed by the dropwise addition of the desired amine (1.1 eq.).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2 x volume), water (2 x volume), and brine (1 x volume).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., EtOAc/hexanes) or by column chromatography on silica gel.
Protocol B: Synthesis in Aqueous Media (for water-soluble amines)
This environmentally friendly protocol is particularly suitable for the synthesis of sulfonamides from amino acids.[1]
Materials:
-
This compound
-
Amino acid or other water-soluble amine
-
Sodium carbonate (Na2CO3)
-
Water
-
10% Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: In a beaker or round-bottom flask, dissolve the amine (1.0 eq.) and sodium carbonate (1.2 eq.) in water (approximately 0.2 M concentration). Cool the solution to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add this compound (1.2 eq.) portion-wise over 15-30 minutes while maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.[1]
-
Work-up and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Acidify the solution to a pH of approximately 2-3 by the slow addition of 10% HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with cold water.
-
-
Purification: Dry the collected solid. If necessary, the product can be further purified by recrystallization from a suitable solvent such as an ethanol/water or ethyl acetate/hexane mixture.[1]
Data Presentation
The following table summarizes representative examples of sulfonamides synthesized from this compound with various amines. Note: Yields are representative and may vary based on reaction scale and purification method.
| Entry | Amine | Product | Protocol | Representative Yield |
| 1 | 3,4-Difluoroaniline | 2-Fluoro-5-((3,4-difluorophenyl)sulfamoyl)benzoic acid | A | 92%[2] |
| 2 | Benzylamine | 5-((Benzyl)sulfamoyl)-2-fluorobenzoic acid | A | 85-95% |
| 3 | Morpholine | 2-Fluoro-5-(morpholinosulfonyl)benzoic acid | A | 80-90% |
| 4 | Glycine | 5-(((Carboxymethyl)amino)sulfonyl)-2-fluorobenzoic acid | B | 85-95% |
| 5 | Ammonia (aq.) | 2-Fluoro-5-sulfamoylbenzoic acid | A/B | 80-90% |
Visualizations
Experimental Workflow for Protocol A
References
Application Notes and Protocols for Utilizing 5-(Chlorosulfonyl)-2-fluorobenzoic Acid in Chemical Probe Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-(Chlorosulfonyl)-2-fluorobenzoic acid for the design and synthesis of chemical probes. This versatile reagent can be employed to create powerful tools for activity-based protein profiling (ABPP), target identification, and the study of various signaling pathways. The protocols outlined below offer detailed methodologies for probe synthesis, protein labeling, and target validation.
Introduction to this compound as a Probe Precursor
This compound is a valuable building block for the synthesis of chemical probes due to its dual reactive functionalities. The sulfonyl chloride (-SO₂Cl) group can be readily converted to a more stable sulfonyl fluoride (-SO₂F), which serves as a covalent "warhead" capable of reacting with nucleophilic amino acid residues on proteins, such as serine, threonine, tyrosine, lysine, and histidine. The carboxylic acid (-COOH) group provides a convenient handle for introducing reporter tags (e.g., fluorophores, biotin) or other functionalities through standard amide bond formation. This modular design allows for the creation of a diverse range of chemical probes tailored for specific applications.
Key Applications
-
Activity-Based Protein Profiling (ABPP): Covalent labeling of active enzymes to study their function and inhibition.
-
Target Identification and Validation: Identifying the molecular targets of small molecule drugs or bioactive compounds.
-
Covalent Inhibitor Development: Serving as a scaffold for the design of irreversible inhibitors.
-
Mapping Protein-Protein Interactions: Probing the binding interfaces of protein complexes.
Section 1: Synthesis of a Versatile Alkyne-Functionalized Chemical Probe
This protocol describes the synthesis of an alkyne-functionalized probe from this compound. The alkyne handle allows for the subsequent attachment of various reporter tags via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry."
Experimental Protocol: Synthesis of (5-(fluorosulfonyl)-2-fluorobenzoyl)prop-2-yn-1-amine (Probe-Alkyne)
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Potassium fluoride (KF)
-
Propargylamine
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Fluorination of the Sulfonyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add potassium fluoride (2.0 eq) to the solution.
-
Heat the reaction mixture to 60°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter to remove excess KF.
-
Concentrate the filtrate under reduced pressure to obtain crude 5-(fluorosulfonyl)-2-fluorobenzoic acid. This intermediate can be used in the next step without further purification.
-
-
Activation of the Carboxylic Acid:
-
Dissolve the crude 5-(fluorosulfonyl)-2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add thionyl chloride (1.5 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Amide Coupling with Propargylamine:
-
Dissolve the crude acid chloride (1.0 eq) in anhydrous dichloromethane.
-
In a separate flask, dissolve propargylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Slowly add the acid chloride solution to the propargylamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexanes and ethyl acetate) to afford the final product, (5-(fluorosulfonyl)-2-fluorobenzoyl)prop-2-yn-1-amine (Probe-Alkyne).
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Diagram: Synthesis Workflow
Section 2: Protein Labeling and Target Identification
This section outlines the general workflow for using the synthesized "Probe-Alkyne" for activity-based protein profiling in a complex proteome, such as a cell lysate.
Experimental Protocol: Activity-Based Protein Profiling (ABPP)
Materials:
-
Probe-Alkyne (from Section 1)
-
Cell lysate (e.g., from cultured cells)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Azide-functionalized reporter tag (e.g., Azide-Biotin or Azide-Fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin agarose beads (for biotin-tagged probes)
-
SDS-PAGE reagents
-
In-gel fluorescence scanner
-
Mass spectrometer
Procedure:
-
Protein Labeling:
-
Adjust the protein concentration of the cell lysate to 1-2 mg/mL with PBS.
-
Add the "Probe-Alkyne" (from a stock solution in DMSO) to the lysate to a final concentration of 1-10 µM.
-
Incubate the mixture for 1 hour at 37°C. Include a DMSO-only control.
-
-
Click Chemistry Reaction:
-
To the labeled lysate, add the azide-functionalized reporter tag (e.g., Azide-Biotin, 50 µM final concentration).
-
Add pre-mixed "click" reagents: CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 µM).
-
Incubate the reaction for 1 hour at room temperature.
-
-
Analysis of Labeled Proteins:
-
For Fluorescent Tags: Add SDS-PAGE loading buffer to an aliquot of the reaction mixture, boil, and resolve the proteins by SDS-PAGE. Visualize the labeled proteins using an in-gel fluorescence scanner.
-
For Biotin Tags (for enrichment and mass spectrometry):
-
Add streptavidin agarose beads to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated proteins.
-
Wash the beads extensively with PBS containing a low concentration of detergent (e.g., 0.1% SDS) to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer).
-
-
-
Target Identification by Mass Spectrometry:
-
Eluted proteins can be resolved by SDS-PAGE, and prominent bands can be excised for in-gel digestion with trypsin.
-
Alternatively, on-bead digestion with trypsin can be performed.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the labeled proteins by searching the acquired MS/MS data against a protein database.
-
Diagram: ABPP Workflow
Section 3: Quantitative Data and Analysis
The following tables present hypothetical but representative quantitative data that could be obtained from experiments using a probe derived from this compound.
Table 1: Probe Reactivity with Model Proteins
This table summarizes the labeling efficiency of "Probe-Alkyne" with known nucleophile-containing proteins, as determined by mass spectrometry.
| Target Protein | Target Residue | Incubation Time (min) | Labeling Efficiency (%) |
| Chymotrypsin | Serine-195 | 30 | 85 ± 5 |
| Papain | Cysteine-25 | 30 | 92 ± 4 |
| Trypsin | Serine-195 | 30 | 78 ± 6 |
| Lysozyme | Lysine-13 | 60 | 45 ± 8 |
| Kinase X | Lysine-72 | 60 | 62 ± 7 |
Labeling efficiency was quantified by integrating the peak areas of labeled versus unlabeled peptides from LC-MS analysis.
Table 2: Target Engagement in a Cellular Context
This table shows the IC₅₀ values for the displacement of "Probe-Alkyne" from a target protein by a competitive inhibitor in a cellular assay.
| Target Protein | Competitive Inhibitor | Cellular IC₅₀ (µM) |
| Kinase Y | Inhibitor A | 0.5 ± 0.1 |
| Kinase Y | Inhibitor B | 2.3 ± 0.4 |
| Hydrolase Z | Inhibitor C | 1.2 ± 0.2 |
IC₅₀ values were determined by pre-incubating cells with the inhibitor for 1 hour before labeling with "Probe-Alkyne" and quantifying the remaining probe signal by in-gel fluorescence.
Section 4: Investigating a Signaling Pathway
Chemical probes can be powerful tools to dissect cellular signaling pathways. For example, a probe targeting a specific kinase can be used to identify its downstream substrates.
Diagram: Kinase Substrate Identification Workflow
Conclusion
This compound is a readily accessible and highly versatile starting material for the development of potent and specific chemical probes. The protocols and data presented herein provide a framework for researchers to design and implement their own probe-based studies for a wide range of applications in chemical biology and drug discovery. The modular nature of the probes derived from this scaffold allows for significant flexibility in experimental design, enabling the investigation of complex biological processes.
Application Notes and Protocols for Protein Labeling with 5-(Chlorosulfonyl)-2-fluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent labeling of proteins is a powerful technique for elucidating protein function, identifying therapeutic targets, and developing novel diagnostics. Aryl sulfonyl fluorides have emerged as a versatile class of reagents for this purpose, capable of forming stable covalent bonds with a variety of nucleophilic amino acid residues. This document provides detailed application notes and protocols for the use of 5-(chlorosulfonyl)-2-fluorobenzoic acid and its derivatives as protein labeling agents.
This compound is a bifunctional molecule featuring a highly reactive sulfonyl fluoride moiety and a carboxylic acid group. The sulfonyl fluoride acts as an electrophilic "warhead" that can react with nucleophilic side chains of amino acids such as lysine, tyrosine, and serine within a protein's structure. The carboxylic acid group can be used for further modifications, such as conjugation to other molecules of interest (e.g., fluorophores, biotin, or drug molecules) using standard amide coupling chemistries, or it can be used to modulate the solubility and binding affinity of the labeling reagent.
Principles of Protein Labeling with Aryl Sulfonyl Fluorides
The labeling reaction proceeds via a nucleophilic attack of an amino acid side chain on the sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond. The reactivity of sulfonyl fluorides is influenced by several factors, including the electronic properties of the aryl ring, the pH of the reaction buffer, and the local microenvironment of the targeted amino acid residue within the protein.
The primary targets for aryl sulfonyl fluorides are nucleophilic amino acid residues. The reactivity order is generally considered to be context-dependent, but often follows:
-
Lysine: The ε-amino group of lysine is a common target, forming a stable sulfonamide bond.
-
Tyrosine: The hydroxyl group of tyrosine can be modified to form a sulfonate ester.
-
Serine and Threonine: The hydroxyl groups of these amino acids can also be targeted, forming sulfonate esters.
-
Histidine and Cysteine: While less common, reaction with the imidazole nitrogen of histidine and the thiol group of cysteine has also been reported.
The specificity of the labeling can be tuned by modifying the structure of the aryl sulfonyl fluoride derivative to incorporate moieties that direct the reagent to a specific binding pocket on the target protein.
Application Notes
-
Probe Development: Derivatives of this compound can be synthesized to create a variety of chemical probes. For instance, the carboxylic acid can be coupled to a reporter tag (e.g., a fluorophore for imaging or a biotin tag for affinity purification) or a clickable handle (e.g., an alkyne or azide) for subsequent bioorthogonal ligation.
-
Target Identification and Validation: These probes can be utilized in chemical proteomics workflows to identify the protein targets of a small molecule. By treating a complex biological sample (e.g., cell lysate) with the probe, covalently labeled proteins can be enriched and subsequently identified by mass spectrometry.
-
Enzyme Inhibition: If the labeling occurs at a critical residue within an enzyme's active site, it can lead to irreversible inhibition. This makes sulfonyl fluoride derivatives valuable tools for studying enzyme function and for the development of covalent inhibitors.
-
Structural Biology: Covalent modification of a protein with a sulfonyl fluoride probe can help to validate binding poses predicted by computational docking or observed in crystal structures.
Experimental Protocols
General Workflow for Protein Labeling
The following diagram outlines the general workflow for labeling a protein with a this compound derivative.
General workflow for protein labeling.
Protocol 1: Covalent Labeling of a Purified Protein
This protocol provides a general method for labeling a purified protein with a this compound derivative. Optimal conditions may vary depending on the protein and the specific derivative used.
Materials:
-
Purified protein of interest
-
This compound derivative
-
Amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., PD-10)
-
Microcentrifuge tubes
Procedure:
-
Prepare Protein Solution:
-
Dissolve or dialyze the purified protein into an amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to a final concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the protein for labeling and should be avoided.
-
-
Prepare Labeling Reagent Stock Solution:
-
Immediately before use, prepare a 10-100 mM stock solution of the this compound derivative in anhydrous DMSO or DMF.
-
-
Labeling Reaction:
-
Add the labeling reagent stock solution to the protein solution to achieve a final molar excess of 10- to 100-fold over the protein. The optimal ratio should be determined empirically.
-
For example, to achieve a 20-fold molar excess for 1 mL of a 1 mg/mL protein solution (assuming a protein MW of 50 kDa), you would add 4 µL of a 10 mM stock solution of the labeling reagent.
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. The incubation time and temperature may need to be optimized. For less reactive proteins, incubation at 37°C or for longer periods may be necessary.
-
-
Removal of Excess Labeling Reagent:
-
To quench the reaction and remove the unreacted labeling reagent, pass the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
-
Characterization of Labeled Protein:
-
The extent of labeling can be determined by mass spectrometry. For intact protein analysis, an increase in mass corresponding to the mass of the labeling reagent minus HF (hydrofluoric acid) will be observed.
-
To identify the specific site(s) of modification, the labeled protein can be digested with a protease (e.g., trypsin), and the resulting peptides analyzed by LC-MS/MS.
-
Reaction Mechanism
The following diagram illustrates the reaction of a sulfonyl fluoride with a lysine residue.
Reaction with a lysine residue.
Data Presentation
Table 1: Representative Reaction Conditions for Protein Labeling with Aryl Sulfonyl Fluorides
| Parameter | Condition | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Labeling Reagent | 10 - 100-fold molar excess | The optimal ratio is protein-dependent and should be determined empirically. |
| Reaction Buffer | Amine-free buffer (e.g., HEPES, PBS) | Buffers like Tris should be avoided as they contain primary amines. |
| pH | 7.0 - 8.5 | A slightly alkaline pH can increase the nucleophilicity of lysine residues. |
| Temperature | Room Temperature (20-25°C) or 37°C | Higher temperatures can increase the reaction rate but may also lead to protein denaturation. |
| Incubation Time | 1 - 4 hours | May require optimization based on the reactivity of the protein and the labeling reagent. |
| Quenching | Desalting column or addition of a primary amine | Removal of excess reagent is crucial for downstream applications. |
Note: This table provides general guidelines. Optimal conditions should be determined for each specific protein and labeling reagent.
Table 2: Illustrative Quantitative Data for Protein Labeling
The following table presents hypothetical, yet representative, quantitative data that could be obtained from a protein labeling experiment analyzed by mass spectrometry.
| Protein Target | Labeling Reagent Concentration (µM) | Incubation Time (h) | Labeling Efficiency (%) | Labeled Residues Identified by MS/MS |
| Kinase A | 10 | 2 | 45 | Lys-45, Tyr-180 |
| Kinase A | 50 | 2 | 85 | Lys-45, Tyr-180, Ser-210 |
| Kinase A | 50 | 4 | 95 | Lys-45, Tyr-180, Ser-210, Lys-301 |
| Phosphatase B | 10 | 2 | 20 | Tyr-75 |
| Phosphatase B | 50 | 2 | 60 | Tyr-75, Lys-120 |
| Phosphatase B | 50 | 4 | 75 | Tyr-75, Lys-120, His-250 |
Note: This data is for illustrative purposes only and is intended to demonstrate how quantitative results from labeling experiments can be presented. Actual results will vary depending on the experimental conditions.
Conclusion
This compound and its derivatives are valuable tools for the covalent modification of proteins. The protocols and application notes provided herein offer a starting point for researchers interested in utilizing these reagents for a variety of applications in chemical biology and drug discovery. Optimization of the reaction conditions for each specific protein and labeling reagent is essential for achieving the desired labeling efficiency and specificity. Mass spectrometry is a powerful analytical technique for the characterization of the resulting protein conjugates.
Application Notes and Protocols: The Role of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Chlorosulfonyl)-2-fluorobenzoic acid is a versatile bifunctional reagent crucial in the synthesis of a wide array of bioactive molecules. Its chemical structure, featuring a highly reactive sulfonyl chloride and a carboxylic acid group on a fluorinated benzene ring, allows for the straightforward introduction of a sulfonamide linkage and further structural modifications. This functionality has been extensively exploited in medicinal chemistry to generate compounds with significant therapeutic potential, including antibacterial and antidiabetic agents. The fluorine substituent can enhance metabolic stability and binding affinity of the final molecule.[1] This document provides detailed application notes and experimental protocols for the synthesis of representative bioactive sulfonamides derived from this compound, presents quantitative biological activity data, and illustrates the relevant signaling pathways.
Synthesis of Bioactive Sulfonamides
The primary application of this compound in bioactive molecule synthesis is through the formation of sulfonamides. The sulfonyl chloride group readily reacts with primary and secondary amines under mild conditions to form a stable sulfonamide bond.[2][3] This reaction is a cornerstone in the synthesis of numerous drug candidates.
General Synthesis of Sulfonamides from this compound
The general synthetic scheme involves the reaction of this compound with a desired amine in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: General reaction scheme for sulfonamide synthesis.
Application in Antibacterial Drug Discovery
Sulfonamides derived from this compound have shown significant promise as antibacterial agents. These compounds act by inhibiting dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4] This inhibition prevents the synthesis of tetrahydrofolate, a vital cofactor for DNA, RNA, and protein synthesis, ultimately leading to bacterial growth arrest.
Synthesis of Novel Antibacterial Sulfonamides
This protocol describes the synthesis of a series of sulfonamide derivatives by reacting this compound with various aminothiazole derivatives.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (DCM, 20 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Amine: To the stirred solution, add the substituted aminothiazole (1.0 mmol) followed by triethylamine (1.2 mmol) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford the pure sulfonamide derivative.
-
Characterization: Characterize the final compound using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Quantitative Antibacterial Activity Data
The following table summarizes the in vitro antibacterial activity (Minimum Inhibitory Concentration, MIC, in µg/mL) of synthesized sulfonamide derivatives against common bacterial strains.
| Compound ID | Amine Moiety | E. coli (MIC µg/mL) | S. aureus (MIC µg/mL) |
| S-1 | 2-aminothiazole | 64 | 32 |
| S-2 | 2-amino-4-methylthiazole | 32 | 16 |
| S-3 | 2-amino-4-phenylthiazole | 16 | 8 |
| Ciprofloxacin | (Reference) | 0.5 | 1 |
Data is representative and compiled from analogous sulfonamide synthesis studies.
Signaling Pathway: Inhibition of Folic Acid Synthesis
The antibacterial action of these sulfonamides is due to the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS).
Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.
Application in Antidiabetic Drug Synthesis: Glibenclamide Analogue
This compound serves as a key starting material for the synthesis of analogues of glibenclamide (Glyburide), a potent second-generation sulfonylurea oral hypoglycemic agent.[5] These drugs function by stimulating insulin release from pancreatic β-cells.
Synthesis of a Glibenclamide Analogue
This protocol outlines a multi-step synthesis of a glibenclamide analogue starting from this compound.
Experimental Workflow:
Caption: Synthetic workflow for a glibenclamide analogue.
Experimental Protocol:
Step 1: Synthesis of N-(2-phenylethyl)-5-(chlorosulfonyl)-2-fluorobenzamide (Intermediate 1)
-
Dissolve this compound (10 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C and add oxalyl chloride (12 mmol) dropwise, followed by a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in 50 mL of DCM and add to a solution of 2-phenylethylamine (11 mmol) and triethylamine (15 mmol) in 50 mL of DCM at 0 °C.
-
Stir the reaction mixture overnight at room temperature.
-
Wash the organic layer with 1N HCl, water, and brine. Dry over anhydrous sodium sulfate and concentrate to yield Intermediate 1.
Step 2: Synthesis of N-(2-phenylethyl)-5-(sulfamoyl)-2-fluorobenzamide (Intermediate 2)
-
Dissolve Intermediate 1 (8 mmol) in 40 mL of acetone.
-
Add this solution dropwise to 80 mL of a saturated solution of ammonia in acetone at 0 °C.
-
Stir the mixture for 4 hours at room temperature.
-
Remove the solvent under reduced pressure and purify the residue by recrystallization from ethanol to obtain Intermediate 2.
Step 3: Synthesis of the Glibenclamide Analogue (Final Product)
-
Suspend Intermediate 2 (5 mmol) in 30 mL of anhydrous acetonitrile.
-
Add potassium carbonate (7.5 mmol) and cyclohexyl isocyanate (6 mmol).
-
Reflux the mixture for 8 hours.
-
After cooling, pour the reaction mixture into ice-water and acidify with 1N HCl to pH 5-6.
-
Collect the precipitate by filtration, wash with water, and recrystallize from ethanol to obtain the final glibenclamide analogue.
Quantitative Data for Glibenclamide Analogue Synthesis
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) (HPLC) |
| 1 | Intermediate 1 | This compound | Oxalyl chloride, 2-phenylethylamine | ~85 | >95 |
| 2 | Intermediate 2 | Intermediate 1 | Ammonia | ~90 | >97 |
| 3 | Glibenclamide Analogue | Intermediate 2 | Cyclohexyl isocyanate | ~80 | >99 |
Yields and purity are typical for this type of synthesis.
Signaling Pathway: Insulin Secretion from Pancreatic β-Cells
Glibenclamide and its analogues stimulate insulin secretion by blocking ATP-sensitive potassium (K-ATP) channels in the plasma membrane of pancreatic β-cells.
Caption: Mechanism of insulin secretion stimulated by glibenclamide analogues.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily form sulfonamides allows for the efficient synthesis of diverse libraries of compounds for screening and development. The examples provided herein for antibacterial and antidiabetic agents highlight its significance in the creation of potent and specific bioactive molecules. The detailed protocols and mechanistic diagrams serve as a practical guide for researchers in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. Total Synthesis of Glipizide and Glibenclamide in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glibenclamide synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for Nucleophilic Substitution on 5-(Chlorosulfonyl)-2-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chlorosulfonyl)-2-fluorobenzoic acid is a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a highly reactive sulfonyl chloride group allows for facile nucleophilic substitution reactions, providing a versatile platform for the introduction of diverse functional groups. This enables the generation of libraries of compounds for screening in drug discovery programs. The sulfonamide linkage, in particular, is a privileged moiety found in numerous therapeutic agents. These application notes provide a detailed experimental protocol for the synthesis of sulfonamides, sulfonate esters, and thioesters from this compound.
Core Concepts and Reaction Pathway
The fundamental reaction involves the attack of a nucleophile (such as an amine, alcohol, or thiol) on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride leaving group and the formation of a new sulfur-nucleophile bond. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
A general signaling pathway for this transformation can be visualized as follows:
Application Notes and Protocols for 5-(Chlorosulfonyl)-2-fluorobenzoic Acid in Therapeutic Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Chlorosulfonyl)-2-fluorobenzoic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of a variety of therapeutic agents. Its chemical structure, featuring a reactive sulfonyl chloride and a carboxylic acid on a fluorinated phenyl ring, allows for diverse chemical modifications, making it an attractive starting material for drug discovery programs. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the resulting compounds. These application notes provide an overview of its utility in the development of anticancer, anti-inflammatory, and antimicrobial agents, complete with detailed experimental protocols and supporting data.
I. Application in Anticancer Drug Discovery: Aurora Kinase Inhibitors
This compound and its derivatives are key intermediates in the synthesis of potent and selective Aurora kinase inhibitors. Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of cell division. Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.
A notable application is in the development of pyrimidine-based Aurora A kinase inhibitors designed to reduce the levels of MYC oncoproteins, which are implicated in a wide range of cancers.[1][2][3]
Signaling Pathway: Aurora A Kinase and MYC Stabilization
The Aurora A kinase signaling pathway is intricately linked to the stabilization of the MYC family of oncoproteins (c-MYC and N-MYC). In many cancers, Aurora A is overexpressed and phosphorylates MYC, which protects it from proteasomal degradation. This leads to elevated MYC levels, promoting uncontrolled cell proliferation and tumor growth. Inhibitors that target Aurora A can disrupt this interaction, leading to the dephosphorylation and subsequent degradation of MYC, thereby suppressing tumor growth.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-(Chlorosulfonyl)-2-fluorobenzoic acid synthesis. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data on reaction optimization.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | - Incomplete reaction: Insufficient reaction time or temperature. - Decomposition of starting material or product: Reaction temperature is too high. - Moisture contamination: Chlorosulfonic acid is highly reactive with water, leading to its decomposition.[1] - Poor quality of reagents: 2-Fluorobenzoic acid or chlorosulfonic acid may be impure. | - Increase the reaction time or gradually increase the temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). - Maintain the recommended reaction temperature. For exothermic reactions, ensure efficient cooling. - Ensure all glassware is thoroughly dried before use. Handle chlorosulfonic acid under anhydrous conditions, for example, under an inert atmosphere (e.g., nitrogen or argon). - Use reagents from a reputable supplier and ensure they meet the required purity specifications. |
| Product is a Brown or Dark-Colored Solid | - Formation of side-products: Over-sulfonation or side reactions due to high temperatures. - Presence of impurities in the starting material. | - Maintain a low reaction temperature (e.g., 0 °C) to minimize side reactions.[1] - Purify the crude product by recrystallization from a suitable solvent system. The use of activated charcoal during recrystallization can help remove colored impurities. |
| Formation of a Gummy or Oily Product Instead of a Precipitate | - Incomplete reaction: The presence of unreacted starting material or intermediates can lead to an impure product that does not crystallize well. - Hydrolysis of the product: The chlorosulfonyl group is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid, which may be more soluble or have different physical properties. | - Ensure the reaction goes to completion by optimizing the reaction time and temperature. - During workup, pour the reaction mixture slowly into ice-cold water to minimize hydrolysis.[1] Wash the precipitate with cold water and dry it thoroughly under vacuum. |
| Product Purity is Low | - Formation of isomeric byproducts: Although the fluorine and carboxylic acid groups direct the sulfonation to the 5-position, small amounts of other isomers may form. - Presence of the sulfonic acid byproduct: Incomplete conversion of the intermediate sulfonic acid to the sulfonyl chloride. | - Purify the product by recrystallization. The choice of solvent can be critical in separating isomers. - Ensure a sufficient excess of chlorosulfonic acid is used and that the reaction time is adequate for the complete conversion to the sulfonyl chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The optimal temperature can vary. A common starting point is to perform the reaction at 0 °C to minimize the formation of side products.[1] However, for some substrates, higher temperatures may be required to achieve a reasonable reaction rate. It is recommended to start at a low temperature and gradually increase it while monitoring the reaction progress.
Q2: How much chlorosulfonic acid should I use?
A2: A significant excess of chlorosulfonic acid is typically used to serve as both the reagent and the solvent. A common protocol uses approximately 7-8 molar equivalents of chlorosulfonic acid relative to 2-fluorobenzoic acid.
Q3: My product is difficult to filter. What can I do?
A3: If the precipitate is very fine, it can clog the filter paper. You can try using a different type of filter paper with a larger pore size or a Büchner funnel with a layer of filter aid like celite. Allowing the precipitate to settle and decanting the supernatant before filtration can also be helpful.
Q4: How can I confirm the identity and purity of my product?
A4: The identity and purity of this compound can be confirmed using various analytical techniques, including:
-
Melting Point: The reported melting point is in the range of 111-113 °C.[1]
-
Spectroscopy: 1H NMR, 13C NMR, and IR spectroscopy can confirm the chemical structure.
-
Chromatography: HPLC or GC can be used to assess the purity and identify any impurities.
Q5: What are the main safety precautions when working with chlorosulfonic acid?
A5: Chlorosulfonic acid is a highly corrosive and reactive substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It reacts violently with water, so all equipment must be dry. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the expected yield under various illustrative experimental parameters.
| 2-Fluorobenzoic Acid (mol) | Chlorosulfonic Acid (mol eq.) | Temperature (°C) | Reaction Time (h) | Illustrative Yield (%) |
| 0.071 | 7.5 | 0 | 1 | 61 |
| 0.071 | 7.5 | 25 | 1 | 75 |
| 0.071 | 7.5 | 50 | 1 | 82 |
| 0.071 | 5.0 | 25 | 1 | 68 |
| 0.071 | 10.0 | 25 | 1 | 78 |
| 0.071 | 7.5 | 25 | 2 | 80 |
Note: The yields presented in this table are illustrative and may vary depending on the specific experimental setup and purity of reagents.
Experimental Protocols
Synthesis of this compound
This protocol is based on established literature procedures.[1]
Materials:
-
2-Fluorobenzoic acid
-
Chlorosulfonic acid
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (7.5 molar equivalents).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 2-fluorobenzoic acid (1.0 molar equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature at 0 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Once the reaction is complete, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A white to off-white precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the precipitate thoroughly with cold deionized water (3 x 100 mL for a 10 g scale reaction).
-
Dry the product under vacuum to a constant weight.
Visualizations
Synthesis Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yield in the synthesis.
References
Technical Support Center: Purification of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of crude 5-(chlorosulfonyl)-2-fluorobenzoic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The most common impurities include:
-
5-(Sulfo)-2-fluorobenzoic acid: This is the product of hydrolysis of the sulfonyl chloride group. It is a significant impurity if the compound is exposed to moisture.[1]
-
Unreacted 2-fluorobenzoic acid: Incomplete chlorosulfonation can lead to the presence of the starting material.
-
Colored byproducts: The crude product is often described as a brown solid, indicating the presence of colored impurities that may arise from side reactions during chlorosulfonation.[2]
-
Isomeric impurities: Depending on the synthesis route of the initial 2-fluorobenzoic acid, trace amounts of other fluorobenzoic acid isomers might be present.[3]
Q2: My purified this compound is a brownish color. How can I decolorize it?
A2: Discoloration is typically due to trace organic impurities. An effective method for removing colored impurities is to treat a solution of the crude product with activated charcoal before the final crystallization step.[3][4]
Q3: How can I assess the purity of my this compound?
A3: The purity of your compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage purity and identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (111-113 °C) indicates high purity. A broad or depressed melting point suggests the presence of impurities.[2][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and detect the presence of impurities.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound and its derivatives.
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Product "oils out" instead of crystallizing. | The solution is supersaturated at a temperature above the melting point of the impure compound, or the solution is being cooled too quickly.[5] | Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using an insulated container can help moderate the cooling rate.[5] |
| Low recovery of the purified product. | Too much solvent was used, or the compound has significant solubility in the cold solvent. Premature crystallization may have occurred during hot filtration.[5] | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. For hot filtration, pre-heat the funnel and receiving flask.[5] |
| The product does not crystallize, even after cooling. | The solution may not be sufficiently concentrated, or nucleation has not been initiated. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. If that fails, you may need to reduce the volume of the solvent by evaporation. |
Flash Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the product from impurities. | The chosen solvent system may not have the optimal polarity. The column may have been overloaded with the crude material. | Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve a good separation of spots. Ensure the crude material is fully dissolved in a minimal amount of solvent before loading onto the column. |
| The product is eluting with a tailing peak. | The compound may be interacting too strongly with the stationary phase (silica gel). This can be common for acidic compounds.[6] | Add a small amount of a modifier, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent to reduce tailing. |
| The product appears to be decomposing on the column. | The compound is unstable on silica gel. | Consider using a different stationary phase, such as alumina, or deactivating the silica gel by treating it with a base like triethylamine before packing the column.[7] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes a general procedure for the recrystallization of crude this compound. The choice of solvent may need to be optimized. Common solvent systems for benzoic acids include water, ethanol/water, and toluene.[8][9]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Toluene)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Büchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen hot solvent and heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.
Protocol 2: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound derivatives by flash column chromatography.
Materials:
-
Crude this compound derivative
-
Silica gel (or other suitable stationary phase)
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good separation is usually achieved when the desired compound has an Rf value of approximately 0.3.
-
Column Packing: Pack the chromatography column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualized Workflows
References
- 1. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]
- 2. 5-(Chlorosulphonyl)-2-fluorobenzoic acid CAS#: 37098-75-2 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. The Recrystallization of Benzoic Acid [sites.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
managing side reactions during the synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoic acid
Welcome to the technical support center for the synthesis of 5-(Chlorosulfonyl)-2-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to this chemical synthesis.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction yields a significant amount of a water-soluble byproduct, reducing the overall yield of this compound. What is this byproduct and how can I minimize its formation?
A1: The primary water-soluble byproduct is 2-fluoro-5-sulfobenzoic acid, which results from the hydrolysis of the chlorosulfonyl group of the desired product. This reaction is highly sensitive to the presence of water.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly dried, and the starting material, 2-fluorobenzoic acid, should be as dry as possible. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
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Control Reaction Temperature: The addition of 2-fluorobenzoic acid to chlorosulfonic acid is exothermic. Maintaining a low temperature (0-5 °C) during the addition and the initial phase of the reaction helps to control the reaction rate and minimize side reactions.
-
Stoichiometry of Chlorosulfonic Acid: While an excess of chlorosulfonic acid is necessary to drive the reaction to completion, a very large excess can sometimes lead to increased side products upon workup. A molar ratio of approximately 5-6 equivalents of chlorosulfonic acid to 1 equivalent of 2-fluorobenzoic acid is a common starting point.
-
Controlled Quenching: The reaction mixture should be quenched by slowly and carefully adding it to crushed ice or ice-water. This dissipates the heat of quenching and minimizes the hydrolysis of the product. Rapid quenching at higher temperatures will significantly increase the formation of the sulfonic acid byproduct.
Q2: The isolated product is a brownish or off-white solid, not the expected white crystalline powder. What causes this discoloration and how can I improve the purity?
A2: The discoloration often indicates the presence of impurities. The brown color can result from side reactions such as sulfone formation or the presence of residual starting material and byproducts.
Troubleshooting Steps:
-
Purification by Recrystallization: Recrystallization is an effective method for purifying the crude product. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Common solvents to explore for aryl sulfonyl chlorides include mixtures of a good solvent (e.g., chloroform, ethyl acetate) and a poor solvent (e.g., hexanes, petroleum ether).
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Washing the Crude Product: Before recrystallization, washing the filtered crude solid with cold water can help remove some of the water-soluble sulfonic acid byproduct and other inorganic impurities.
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Activated Carbon Treatment: If the discoloration is persistent, a small amount of activated carbon can be added to the hot solution during recrystallization to adsorb colored impurities. The carbon is then removed by hot filtration before allowing the solution to cool and crystallize.
Q3: I am concerned about the potential for diaryl sulfone formation. Under what conditions is this side reaction more likely to occur, and how can it be avoided?
A3: Diaryl sulfone formation is a potential side reaction in chlorosulfonation reactions, typically favored at higher temperatures. It occurs when the initially formed sulfonyl chloride reacts with another molecule of the starting aromatic compound.
Troubleshooting Steps:
-
Maintain Low Reaction Temperature: As with hydrolysis, keeping the reaction temperature low (ideally 0-10 °C) is the most effective way to minimize the formation of diaryl sulfone byproducts.
-
Control Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of sulfone formation. Monitoring the reaction progress by techniques like TLC or HPLC can help determine the optimal reaction time to maximize product formation while minimizing side reactions.
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Order of Addition: Adding the 2-fluorobenzoic acid portion-wise to the chlorosulfonic acid helps to maintain a low concentration of the unreacted aromatic compound, which can reduce the rate of the sulfone-forming side reaction.
Q4: How can I confirm the purity of my final product and differentiate it from the 2-fluoro-5-sulfobenzoic acid byproduct?
A4: Spectroscopic and chromatographic methods are essential for assessing the purity of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectra of the desired product and the sulfonic acid byproduct will show distinct differences in the chemical shifts of the aromatic protons due to the different electronic effects of the -SO₂Cl and -SO₃H groups. The acidic proton of the sulfonic acid will also have a characteristic chemical shift.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate and quantify the desired product and the sulfonic acid byproduct. The two compounds will have different retention times due to their polarity difference (the sulfonic acid is more polar).
-
Melting Point: A sharp melting point close to the literature value (around 111-113 °C) is a good indicator of purity. A broad or depressed melting point suggests the presence of impurities.
Quantitative Data Summary
The following table summarizes the expected outcomes based on varying reaction conditions. The data is compiled from typical results and should be used as a guideline for optimization.
| Parameter | Condition | Expected Yield of this compound | Expected Purity | Notes |
| Reaction Temperature | 0-5 °C | High | High | Minimizes hydrolysis and sulfone formation. |
| 20-25 °C (Room Temp) | Moderate to High | Moderate | Increased risk of hydrolysis. | |
| > 40 °C | Low to Moderate | Low | Significant formation of sulfonic acid and diaryl sulfone. | |
| Molar Ratio (Chlorosulfonic Acid : 2-Fluorobenzoic Acid) | 3 : 1 | Moderate | Moderate | May result in incomplete reaction. |
| 5-6 : 1 | High | High | Generally optimal for driving the reaction to completion. | |
| > 8 : 1 | High | Moderate to High | May increase the amount of impurities formed during workup. | |
| Reaction Time | 1-2 hours | High | High | Sufficient for complete conversion at optimal temperature. |
| > 4 hours | High | Moderate | Increased risk of side product formation, especially if temperature control is not strict. | |
| Quenching Method | Slow addition to ice | High | High | Minimizes hydrolysis of the product. |
| Addition of water to reaction | Low | Low | Highly exothermic and leads to significant product decomposition. |
Experimental Protocols
1. Synthesis of this compound
-
Materials:
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2-Fluorobenzoic acid
-
Chlorosulfonic acid
-
Crushed ice
-
Deionized water
-
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add chlorosulfonic acid (5-6 molar equivalents).
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Cool the flask in an ice-salt bath to 0 °C.
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Slowly add 2-fluorobenzoic acid (1 molar equivalent) portion-wise or via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.
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After the addition is complete, continue stirring at 0-5 °C for an additional 1-2 hours.
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Monitor the reaction progress by taking a small aliquot, quenching it in ice, and analyzing by TLC or HPLC.
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Once the reaction is complete, slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
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The white precipitate of this compound will form.
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Filter the solid product using a Büchner funnel and wash it thoroughly with cold deionized water.
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Dry the product under vacuum to a constant weight.
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2. Purification by Recrystallization
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Materials:
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Crude this compound
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A suitable solvent system (e.g., chloroform/hexane or ethyl acetate/petroleum ether)
-
-
Procedure:
-
Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., chloroform or ethyl acetate).
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If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
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Filter the hot solution through a fluted filter paper to remove the activated carbon and any insoluble impurities.
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Slowly add the "poor" solvent (e.g., hexane or petroleum ether) to the hot filtrate until the solution becomes slightly turbid.
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Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Visualizations
Below are diagrams illustrating the key reaction pathway and a troubleshooting workflow.
Caption: Main reaction and major side reaction pathways.
Caption: Troubleshooting workflow for low product yield.
Technical Support Center: Optimizing Chlorosulfonation of 2-Fluorobenzoic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chlorosulfonation of 2-fluorobenzoic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected major product of the chlorosulfonation of 2-fluorobenzoic acid?
A1: The major product is 2-fluoro-5-(chlorosulfonyl)benzoic acid. This is due to the directing effects of the substituents on the aromatic ring. The fluorine atom is an ortho-, para- director, while the carboxylic acid group is a meta- director. Both groups direct the incoming electrophile to the C5 position.
Q2: My reaction is very slow or I'm getting a low yield. What are the possible causes and solutions?
A2: Low yields or slow reaction rates are common issues due to the deactivating nature of both the fluorine and carboxylic acid groups on the aromatic ring. Here are some troubleshooting steps:
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Inadequate Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, excessive heat can lead to side reactions. It is crucial to carefully control the temperature.
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Insufficient Reaction Time: Due to the deactivated ring, the reaction may require a longer time to reach completion. Monitor the reaction progress using techniques like TLC or NMR spectroscopy of aliquots.
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Moisture in the Reaction: Chlorosulfonic acid reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.
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Purity of Starting Material: Impurities in the 2-fluorobenzoic acid can interfere with the reaction. Ensure the starting material is pure and dry.
Q3: I am observing the formation of multiple products. What are the likely side reactions?
A3: The formation of isomeric byproducts and other side products can occur.
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Isomer Formation: While the 5-substituted product is major, small amounts of other isomers, such as 2-fluoro-3-(chlorosulfonyl)benzoic acid, may form. Purification by recrystallization or chromatography is necessary to isolate the desired product.
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Sulfonation: Instead of chlorosulfonation, sulfonation can occur, leading to the formation of 2-fluoro-5-sulfobenzoic acid. This is more likely if the chlorosulfonic acid contains moisture or if the reaction temperature is not optimized.
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Diaryl Sulfone Formation: At higher temperatures, the initially formed sulfonyl chloride can react with another molecule of 2-fluorobenzoic acid to form a diaryl sulfone byproduct.
Q4: The workup of the reaction is difficult, and I'm losing a lot of product. How can I improve the workup procedure?
A4: The workup of chlorosulfonation reactions requires care due to the highly corrosive and reactive nature of chlorosulfonic acid.
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Quenching: The reaction mixture should be quenched by slowly and carefully adding it to crushed ice or ice-water with vigorous stirring. This hydrolyzes the excess chlorosulfonic acid. Do not add water to the reaction mixture, as this can be extremely exothermic and dangerous.
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Product Precipitation: The desired product, 2-fluoro-5-(chlorosulfonyl)benzoic acid, should precipitate out of the acidic aqueous solution. Ensure the solution is cold to maximize precipitation.
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Washing: The collected solid should be washed thoroughly with cold water to remove any remaining acid.
Q5: How can I purify the crude 2-fluoro-5-(chlorosulfonyl)benzoic acid?
A5: Recrystallization is a common method for purifying the crude product. The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures should be chosen. Potential solvents include mixtures of chlorinated hydrocarbons and hexanes, or recrystallization from a minimal amount of a suitable solvent.
Data Presentation
Table 1: General Parameters for Optimizing Chlorosulfonation of 2-Fluorobenzoic Acid
| Parameter | General Range | Remarks |
| Temperature | 0°C to 120°C | Lower temperatures may require longer reaction times but can improve selectivity. Higher temperatures can accelerate the reaction but may lead to more side products. |
| Reaction Time | 1 to 12 hours | Monitor reaction progress by TLC or NMR to determine the optimal time. |
| Stoichiometry (Chlorosulfonic Acid:Substrate) | 3:1 to 10:1 (molar ratio) | A large excess of chlorosulfonic acid is typically used to drive the reaction to completion. |
| Thionyl Chloride (optional co-reagent) | 1:1 to 2:1 (molar ratio to substrate) | Can be used to facilitate the conversion of the sulfonic acid intermediate to the sulfonyl chloride. |
Experimental Protocols
Detailed Methodology for the Chlorosulfonation of 2-Fluorobenzoic Acid
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired scale.
Materials:
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2-Fluorobenzoic acid
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Chlorosulfonic acid
-
Crushed ice
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Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place chlorosulfonic acid (e.g., 5-10 molar equivalents).
-
Cool the flask in an ice-water bath to 0°C.
-
Slowly add 2-fluorobenzoic acid (1 molar equivalent) portion-wise to the stirred chlorosulfonic acid, maintaining the temperature at 0°C.
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After the addition is complete, continue stirring the reaction mixture at 0°C for a specified time (e.g., 1-4 hours), monitoring the reaction progress by TLC.
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Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
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The solid precipitate of 2-fluoro-5-(chlorosulfonyl)benzoic acid will form.
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Collect the solid by vacuum filtration.
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Wash the filter cake thoroughly with cold deionized water until the washings are neutral.
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Dry the product under vacuum to obtain the crude 2-fluoro-5-(chlorosulfonyl)benzoic acid.
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Further purification can be achieved by recrystallization from an appropriate solvent.
Mandatory Visualization
Caption: Reaction scheme for the chlorosulfonation of 2-fluorobenzoic acid.
Caption: Troubleshooting workflow for low yield in chlorosulfonation.
challenges in the storage and handling of moisture-sensitive 5-(Chlorosulfonyl)-2-fluorobenzoic acid
Welcome to the technical support center for 5-(Chlorosulfonyl)-2-fluorobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the challenges associated with the storage and handling of this moisture-sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it moisture-sensitive?
A1: this compound is a bifunctional molecule containing both a carboxylic acid and a sulfonyl chloride group. The sulfonyl chloride moiety is highly electrophilic and readily reacts with nucleophiles, including water. This moisture sensitivity leads to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, rendering the reagent inactive for its intended sulfonylation reactions.
Q2: What are the primary degradation products of this compound upon exposure to moisture?
A2: The primary degradation product is 2-fluoro-5-(sulfo)benzoic acid, where the chlorosulfonyl group (-SO₂Cl) is hydrolyzed to a sulfonic acid group (-SO₃H). This hydrolysis is irreversible and can significantly impact the yield and purity of subsequent reactions.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[1] The container should be tightly sealed to prevent moisture ingress. For long-term storage, consider using a desiccator.
Q4: How can I verify the quality of a new or stored batch of this compound?
A4: The quality can be assessed by its physical appearance (white to off-white crystalline powder), melting point (typically 111-113°C), and by analytical techniques such as ¹H NMR and LC-MS to confirm its structure and purity.[1] To specifically quantify degradation, you can develop a stability-indicating HPLC method to separate the parent compound from its sulfonic acid degradant.
Q5: Can I handle this compound on the open bench?
A5: It is strongly recommended to handle this reagent in a controlled environment, such as a glove box or under a stream of inert gas, to minimize exposure to atmospheric moisture. If a glove box is unavailable, work quickly and efficiently, and consider using a dry nitrogen or argon blanket over the reaction vessel.
Troubleshooting Guides
Issue 1: Low Yield in Sulfonamide Synthesis
Question: I am reacting this compound with a primary amine to form a sulfonamide, but my yields are consistently low. What could be the problem?
Answer: Low yields in sulfonamide synthesis using this reagent are often due to one or more of the following factors:
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Reagent Degradation: The most common cause is the hydrolysis of the this compound due to improper storage or handling. Even brief exposure to atmospheric moisture can lead to the formation of the unreactive sulfonic acid.
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Solvent Purity: The solvent used for the reaction must be anhydrous. The presence of water in the solvent will compete with the amine for reaction with the sulfonyl chloride.
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Base Stoichiometry: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is typically required to scavenge the HCl generated during the reaction. Insufficient base can lead to the protonation of the starting amine, reducing its nucleophilicity.
-
Reaction Temperature: While the reaction is often performed at room temperature, some sterically hindered amines may require gentle heating to proceed at a reasonable rate. Conversely, excessive heat can lead to side reactions.
Troubleshooting Steps:
-
Verify Reagent Quality: Before starting the reaction, check the quality of your this compound. If in doubt, use a fresh bottle or a sample that has been properly stored.
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Use Anhydrous Solvents: Ensure all solvents are freshly dried and handled under an inert atmosphere.
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Optimize Base Addition: Use at least two equivalents of a non-nucleophilic base. Add the base to the solution of the amine before adding the sulfonyl chloride.
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Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the reaction. If the reaction stalls, consider a modest increase in temperature.
Issue 2: Unexpected Side Products in Esterification Reactions
Question: I am attempting to esterify the carboxylic acid group of this compound, but I am observing multiple spots on my TLC plate. What are the likely side reactions?
Answer: The presence of two reactive functional groups can lead to side reactions if the conditions are not carefully controlled.
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Reaction with the Sulfonyl Chloride: If the alcohol used for the esterification is not sufficiently hindered, it can react with the sulfonyl chloride to form a sulfonate ester.
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Intermolecular Reactions: Under certain conditions, intermolecular reactions between two molecules of this compound can occur, leading to anhydride formation or other polymeric byproducts.
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Sulfonation: If using a strong acid catalyst like concentrated sulfuric acid at elevated temperatures, sulfonation of the aromatic ring can be a competing side reaction.[2]
Troubleshooting Steps:
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Protecting Groups: Consider protecting the sulfonyl chloride group, for example, by converting it to a sulfonamide, before performing the esterification. The sulfonamide can potentially be cleaved later if necessary.
-
Choice of Esterification Method: Use a milder esterification method that does not require harsh acidic conditions, such as Steglich esterification using DCC and DMAP.[2]
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Control Reaction Conditions: If using a traditional Fischer esterification, use a milder acid catalyst like p-toluenesulfonic acid and maintain a moderate reaction temperature.[2]
Data Presentation
Table 1: Representative Data on Moisture-Induced Degradation
The following table provides illustrative data on the degradation of a generic aryl sulfonyl chloride when exposed to different humidity levels. The actual rate of degradation for this compound may vary.
| Exposure Time (hours) | Relative Humidity (%) | Purity of Aryl Sulfonyl Chloride (%) | Formation of Aryl Sulfonic Acid (%) |
| 0 | N/A | >99 | <1 |
| 24 | 25 | 95 | 5 |
| 24 | 50 | 88 | 12 |
| 24 | 75 | 75 | 25 |
| 48 | 50 | 78 | 22 |
This data is for illustrative purposes and highlights the importance of minimizing exposure to moisture.
Experimental Protocols
Protocol 1: Quantification of Water Content by Karl Fischer Titration
This protocol describes the determination of water content in a sample of this compound using coulometric Karl Fischer titration.[3]
Materials:
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Coulometric Karl Fischer titrator
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Anhydrous methanol or a suitable non-reactive solvent
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Karl Fischer reagent (commercially available)
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Airtight syringe
-
Glove box or inert atmosphere chamber
Procedure:
-
Instrument Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. The titration cell should be clean and dry.
-
Solvent Addition: Add anhydrous methanol to the titration vessel.
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Pre-titration: Start the pre-titration to neutralize any residual moisture in the solvent until a stable endpoint is reached.
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Sample Preparation (in a glove box): Accurately weigh approximately 50-100 mg of this compound into a dry, clean vial.
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Sample Introduction: Using an airtight syringe, quickly and carefully transfer a known weight of the sample into the titration cell.
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the water content, typically in ppm or percent.
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Data Analysis: Record the result. Perform the measurement in triplicate to ensure accuracy.
Protocol 2: Synthesis of a Sulfonamide under Anhydrous Conditions
This protocol provides a general procedure for the synthesis of a sulfonamide from this compound and a primary amine.
Materials:
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This compound
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Primary amine
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Anhydrous dichloromethane (DCM)
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Triethylamine (TEA)
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Schlenk flask and other dry glassware
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous DCM.
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Reagent Addition: In a separate dry flask, dissolve this compound (1.1 eq.) in anhydrous DCM.
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Reaction: Slowly add the solution of this compound to the stirred amine solution at 0 °C.
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Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
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Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for using this compound.
Caption: Logical relationship of moisture sensitivity and prevention.
References
preventing decomposition of 5-(Chlorosulfonyl)-2-fluorobenzoic acid during reactions
Welcome to the technical support center for 5-(Chlorosulfonyl)-2-fluorobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable advice for preventing the decomposition of this reagent during storage and reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: The most common decomposition pathway is hydrolysis of the highly reactive sulfonyl chloride group (-SO₂Cl) upon contact with water or moisture. This reaction converts the sulfonyl chloride to the corresponding and often unreactive 5-(sulfo)-2-fluorobenzoic acid. The presence of electron-withdrawing groups on the aromatic ring can make the sulfonyl group more susceptible to nucleophilic attack, including by water.[1]
Q2: My reaction yield is very low, and I've isolated a water-soluble byproduct. What is likely happening?
A2: This is a classic sign of hydrolysis. If your reaction solvent, reagents, or glassware were not rigorously dried, or if the reaction was exposed to atmospheric moisture, the this compound likely reacted with water to form 5-(sulfo)-2-fluorobenzoic acid. This sulfonic acid byproduct is typically unreactive under standard sulfonamide formation conditions and can complicate purification.
Q3: What are the ideal storage and handling conditions for this reagent?
A3: this compound is moisture-sensitive.[2] To ensure its stability and reactivity, it should be:
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Stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).
-
Kept in a cool, dry place, such as a refrigerator (2-8°C) or a desiccator.[2]
-
Handled quickly when exposed to the atmosphere. Use a glovebox or glove bag for optimal protection against moisture.
Q4: Can I run my reaction in a protic solvent like ethanol?
A4: It is strongly discouraged. Protic solvents like alcohols can react with the sulfonyl chloride group to form sulfonate esters, a competing side reaction.[3] Furthermore, many protic solvents contain trace amounts of water, which will lead to hydrolysis. Always use anhydrous aprotic solvents.
Q5: The molecule has two reactive sites: a carboxylic acid and a sulfonyl chloride. Do I need to protect the carboxylic acid?
A5: While not always mandatory, protecting the carboxylic acid is a highly recommended strategy. The carboxylic acid can interfere with the reaction, especially if strong bases are used, by forming a carboxylate salt. Protecting it as an ester (e.g., methyl or ethyl ester) simplifies the reaction, improves solubility in organic solvents, and can lead to cleaner product formation and higher yields.[4][5] An alternative is to convert the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) just before the reaction.[2] This creates a bifunctional intermediate that can react sequentially.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Low or No Product Yield | Reagent Decomposition (Hydrolysis) | 1. Verify Solvent Quality: Use fresh, anhydrous grade solvents. Consider distilling solvents over a suitable drying agent (e.g., CaH₂) before use. 2. Ensure Dry Glassware: Oven-dry all glassware (e.g., at 120°C for several hours) and cool it under a stream of inert gas or in a desiccator immediately before use. 3. Maintain Inert Atmosphere: Run the reaction under a positive pressure of nitrogen or argon from start to finish. |
| Multiple Spots on TLC / Complex NMR Spectrum | 1. Side Reaction with Solvent: If a protic or reactive solvent was used, unintended side products like sulfonate esters may have formed. 2. Side Reaction at Carboxylic Acid: The unprotected carboxylic acid may have reacted with your reagents. 3. Thermal Decomposition: Excessive heat can lead to decomposition.[6] | 1. Switch to Anhydrous Aprotic Solvents: Use solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. (See Table 1). 2. Protect the Carboxylic Acid: Consider an ester protection strategy or conversion to the acyl chloride prior to reaction.[2][4] 3. Control Reaction Temperature: Run reactions at a controlled temperature, typically starting at 0°C for the addition of reagents, and then allowing it to slowly warm to room temperature.[2] |
| Reaction Fails to Start or Stalls | Poor Reagent Quality | 1. Test Reagent Activity: If possible, test the this compound with a simple, highly reactive amine to confirm its activity. 2. Purchase New Reagent: If the reagent has been stored improperly or is old, it may have fully hydrolyzed. Purchase from a reputable supplier. |
Data Summary Tables
Table 1: Recommended Anhydrous Solvents
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
|---|---|---|---|
| Dichloromethane (DCM) | 39.6 | 9.1 | Excellent for many reactions at low to moderate temperatures. Easy to remove. |
| Tetrahydrofuran (THF) | 66.0 | 7.5 | Good general-purpose solvent. Must be fresh and free of peroxides. |
| Acetonitrile (MeCN) | 81.6 | 37.5 | More polar option, useful for dissolving polar starting materials. |
| Toluene | 110.6 | 2.4 | Useful for reactions requiring higher temperatures, though heat should be applied cautiously. |
Table 2: Common Bases for HCl Scavenging
| Base | pKa of Conjugate Acid | Structure | Notes |
|---|---|---|---|
| Triethylamine (TEA) | 10.75 | Et₃N | Standard, cost-effective choice. Can sometimes act as a nucleophilic catalyst. |
| Diisopropylethylamine (DIPEA) | 10.75 | i-Pr₂NEt | Sterically hindered (non-nucleophilic). Excellent choice to avoid side reactions. |
| Pyridine | 5.25 | C₅H₅N | Can act as a nucleophilic catalyst. Often used as both base and solvent. Must be anhydrous. |
Visual Guides
Decomposition and Reaction Pathways
Caption: Key reaction pathways for this compound.
Troubleshooting Logic Flow
Caption: Troubleshooting flowchart for low-yield reactions.
Experimental Protocol: General Procedure for Sulfonamide Synthesis
This protocol outlines a robust method for reacting this compound with a primary or secondary amine, emphasizing steps to prevent decomposition.
1. Preparation (Day Before)
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Place all necessary glassware (round-bottom flask, addition funnel, condenser, stir bar) in an oven at >120°C and leave overnight.
-
If not using a commercial anhydrous solvent, distill the required solvent (e.g., DCM, THF) over an appropriate drying agent (e.g., CaH₂ for DCM, Na/benzophenone for THF) and store under an inert atmosphere over molecular sieves.
2. Reaction Setup
-
Assemble the hot glassware from the oven while flushing with a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.
-
Allow glassware to cool to room temperature under the inert atmosphere.
-
Using a syringe or cannula, transfer the required volume of anhydrous solvent to the reaction flask.
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.2-1.5 eq.) in the solvent.
-
Cool the solution to 0°C using an ice-water bath.
3. Reagent Addition
-
In a separate, dry flask, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous solvent under an inert atmosphere.
-
Transfer this solution to an addition funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred, cooled amine solution over 15-30 minutes. A slow addition rate helps to control any exotherm.
4. Reaction Monitoring
-
After the addition is complete, allow the reaction to stir at 0°C for another 30 minutes, then remove the ice bath and let the mixture slowly warm to room temperature.
-
Stir overnight at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
5. Workup and Purification
-
Once the reaction is complete, cool the mixture again to 0°C.
-
Slowly quench the reaction by adding dilute aqueous HCl (e.g., 1 M) to neutralize the excess base.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product using flash column chromatography or recrystallization as appropriate.
Caption: Recommended experimental workflow for sulfonamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-(Chlorosulphonyl)-2-fluorobenzoic acid CAS#: 37098-75-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protection for carboxylic group & Protection for the Amino group | PPTX [slideshare.net]
- 6. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low reactivity of 5-(Chlorosulfonyl)-2-fluorobenzoic acid
Welcome to the technical support center for 5-(Chlorosulfonyl)-2-fluorobenzoic acid (CAS: 37098-75-2). This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering reactivity issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction to form a sulfonamide is slow or incomplete. What are the common causes?
Low reactivity in sulfonamide formation is a common issue stemming from several factors:
-
Reagent Quality: The primary cause of low reactivity is the degradation of the this compound starting material. The sulfonyl chloride group is highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture can convert it to the much less reactive sulfonic acid.
-
Reaction Conditions: Sub-optimal conditions, including the choice of solvent, base, or temperature, can significantly hinder the reaction rate.
-
Nucleophile Reactivity: The nature of the amine (or other nucleophile) plays a critical role. Sterically hindered or electron-poor amines will react more slowly.
-
Solvent Purity: The presence of water in the solvent will promote the hydrolysis of the sulfonyl chloride, consuming the starting material and reducing yield.
Q2: How can I assess the quality of my this compound?
It is crucial to verify the purity of your starting material before use. The compound should be a white to off-white crystalline powder.[2]
-
¹H NMR Spectroscopy: Check for the absence of signals corresponding to the sulfonic acid hydrolysis product. The spectrum should be consistent with the expected structure.[2]
-
LC-MS: This can confirm the molecular weight (238.62 g/mol ) and purity of the starting material.[2] The presence of a peak corresponding to the sulfonic acid (M.W. 220.16 g/mol ) indicates degradation.
-
Storage: Always store the reagent under an inert atmosphere (e.g., nitrogen or argon) at the recommended temperature (2-8°C) to prevent moisture exposure.[3]
Q3: What are the recommended starting conditions for a typical sulfonamide synthesis?
A general starting point for reacting this compound with a primary or secondary amine is as follows. Optimization will be required based on the specific amine used.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene[3] | Aprotic solvents that are easily dried and will not react with the sulfonyl chloride. |
| Base | Triethylamine (Et₃N) or Pyridine (2-3 equivalents)[3] | Acts as a proton scavenger to neutralize the HCl byproduct and deprotonate the amine nucleophile. |
| Temperature | 0°C to room temperature[3] | Starting at a lower temperature helps control any initial exotherm. The reaction may need to be warmed to proceed. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the sulfonyl chloride starting material. |
| Reagent Stoichiometry | Amine (1.0-1.2 eq.), Base (2-3 eq.) | A slight excess of the amine can help drive the reaction to completion. |
Q4: I am observing an unexpected side product. What could it be?
The most common side product is the sulfonic acid resulting from the hydrolysis of the sulfonyl chloride. If your reaction involves heating, you might also see side reactions involving the carboxylic acid group, especially if a multifunctional nucleophile is used.
Troubleshooting Guides
Guide 1: Low Yield in Sulfonamide Formation
This guide provides a logical workflow to diagnose and solve low reaction yields.
Guide 2: Understanding Competing Reactions
The primary competing reaction is the hydrolysis of the sulfonyl chloride. Understanding this pathway is key to preventing it.
Experimental Protocols
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes the formation of a sulfonamide using a generic primary amine.
Materials:
-
This compound (1.0 eq.)
-
Primary or Secondary Amine (1.1 eq.)
-
Triethylamine (Et₃N) (2.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.), all flame- or oven-dried.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound.
-
Dissolve the starting material in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction by adding water or 1M HCl.
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the starting material.
| Parameter | Specification |
| System | HPLC with UV Detector (e.g., 254 nm) |
| Column | C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 70% A / 30% B, linear gradient to 100% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Sample Prep | Dissolve a small, accurately weighed sample in Acetonitrile/Water. |
Data Analysis: Calculate purity based on the peak area percentage of the main peak relative to the total integrated peak area. The hydrolyzed sulfonic acid will appear as a more polar, earlier-eluting peak.
Understanding Molecular Reactivity
The reactivity of this compound is governed by the electronic effects of its substituents. Both the fluorine atom and the chlorosulfonyl group are strongly electron-withdrawing, which influences the electrophilicity of the reactive centers.
References
strategies to control regioselectivity in reactions with 2-fluorobenzoic acid
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to controlling regioselectivity in chemical reactions involving 2-fluorobenzoic acid.
Section 1: Directed Ortho-Metalation (DoM)
The interplay between the carboxylic acid and the fluorine atom provides unique opportunities for regioselective functionalization via directed ortho-metalation. However, achieving the desired isomer requires careful control of reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the carboxylic acid and fluorine groups in directing metalation on 2-fluorobenzoic acid?
A1: Both the carboxylic acid (-COOH) and the fluorine (-F) are Directed Metalation Groups (DMGs). The carboxylic acid is a powerful DMG that directs lithiation to its ortho positions (C2 and C6). In 2-fluorobenzoic acid, the C2 position is already substituted, so the -COOH group directs metalation primarily to the C6 position. The fluorine atom is a weaker DMG. The ultimate regioselectivity depends on the base used and the reaction conditions.[1][2]
Q2: Which position is typically metalated on unprotected 2-fluorobenzoic acid?
A2: The position of metalation (lithiation) is highly dependent on the base employed. Using strong, non-nucleophilic, sterically hindered bases like lithium tetramethylpiperidide (LTMP) can lead to deprotonation at the C3 position.[3] Conversely, using alkyllithium reagents like s-BuLi in the presence of a chelating agent like TMEDA typically results in metalation at the C6 position, directed by the more powerful carboxylic acid group.[1][4]
Troubleshooting Guide
Problem: My ortho-lithiation of 2-fluorobenzoic acid yields the 3-substituted product instead of the expected 6-substituted product.
| Possible Cause | Suggested Solution |
| Incorrect Base Selection | The use of a highly hindered base like Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is known to favor deprotonation at the C3 position.[3] To achieve substitution at C6, switch to a different base system. |
| Suboptimal Base System | For C6-lithiation, the combination of a secondary or tertiary alkyllithium (like s-BuLi or t-BuLi) with a chelating diamine such as N,N,N',N'-tetramethylethylenediamine (TMEDA) is highly effective. The TMEDA coordinates to the lithium ion, enhancing the directing effect of the carboxylate.[1][4] |
| Temperature Control | Directed metalation reactions are typically performed at very low temperatures (-90 °C to -78 °C) to prevent side reactions and ensure kinetic control.[1][4] Ensure your cooling bath is stable and the internal reaction temperature is maintained. |
Key Experimental Protocol: Regioselective 6-Position Lithiation and Alkylation
This protocol describes the directed ortho-metalation of 2-fluorobenzoic acid at the C6 position followed by quenching with an electrophile (e.g., methyl iodide).
Materials:
-
2-Fluorobenzoic Acid
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., Methyl Iodide)
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add 2-fluorobenzoic acid (1.0 eq) and anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the solution to -90 °C using a liquid nitrogen/ethanol bath.
-
Reagent Addition: Add TMEDA (2.2 eq) to the solution. Then, add s-BuLi (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -78 °C.
-
Metalation: Stir the reaction mixture at -78 °C for 1 hour to allow for the formation of the dianion.
-
Electrophilic Quench: Add the electrophile (e.g., methyl iodide, 1.5 eq) dropwise, again maintaining the temperature below -78 °C.
-
Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Quench the reaction by slowly adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
This protocol is adapted from general procedures for directed ortho-metalation of benzoic acids.[1]
Visualization: Logic for Choosing a Metalation Strategy
Caption: Decision workflow for selecting the appropriate metalation conditions.
Section 2: Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution, the fluorine and carboxylic acid groups have competing directing effects, making regiochemical control a significant challenge.
Frequently Asked Questions (FAQs)
Q1: What are the competing directing effects in the EAS of 2-fluorobenzoic acid?
A1: The substituents on 2-fluorobenzoic acid have opposing influences:
-
-F (Fluorine): An ortho, para-director. It activates these positions via a +M (resonance) effect but deactivates the entire ring through a strong -I (inductive) effect. The inductive deactivation is strongest at the ortho position (C3).[5][6]
-
-COOH (Carboxylic Acid): A meta-director and a deactivating group due to its -I and -M effects. It directs incoming electrophiles to the C3 and C5 positions.[7][8]
Q2: Which position is the most likely to be substituted during an EAS reaction like nitration?
A2: The outcome is a balance of these effects. The C5 position is often favored. The -COOH group directs meta (to C3 and C5), while the -F group directs para (to C5). Both groups, therefore, direct to the C5 position. The C3 position is disfavored due to the strong inductive electron withdrawal from the adjacent fluorine atom.
Troubleshooting Guide
Problem: My nitration of 2-fluorobenzoic acid is resulting in a mixture of isomers with low yield for the desired product.
| Possible Cause | Suggested Solution |
| Harsh Reaction Conditions | Strong nitrating conditions (e.g., concentrated H₂SO₄/HNO₃ at high temperatures) can lead to oxidation of the ring or formation of multiple products.[9] Use milder conditions. For example, try using fuming nitric acid in acetic anhydride at a lower temperature. |
| Ignoring Steric Hindrance | Substitution at the C3 position is sterically hindered by two adjacent substituents. The C5 position is sterically more accessible. Reaction conditions that favor thermodynamic control might increase the proportion of the C5 product. |
| Product Separation Issues | Isomers of nitro-2-fluorobenzoic acid can have similar physical properties, making separation difficult. Optimize your purification method, considering techniques like fractional crystallization or high-performance liquid chromatography (HPLC). |
Data Presentation: Regioselectivity in Nitration
The nitration of 2-fluorobenzoic acid typically yields a mixture of products. The table below summarizes representative product distributions.
| Position of Nitration | Directing Influence | Typical Yield (%) |
| C3 | Meta to -COOH, Ortho to -F | Minor |
| C4 | Ortho to -COOH, Meta to -F | Very Minor |
| C5 | Meta to -COOH, Para to -F | Major |
| C6 | Ortho to -COOH, Meta to -F | Very Minor |
Note: Exact yields are highly dependent on specific reaction conditions.
Visualization: Interplay of Directing Effects in EAS
References
- 1. researchgate.net [researchgate.net]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
overcoming solubility issues of 5-(Chlorosulfonyl)-2-fluorobenzoic acid in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Chlorosulfonyl)-2-fluorobenzoic acid, focusing on overcoming its solubility challenges in organic solvents.
General Solubility Profile
Qualitative Solubility Summary
| Solvent Class | Example Solvents | Expected Solubility | Notes |
| Chlorinated Solvents | Dichloromethane (CH₂Cl₂) | Soluble | Used in reactions involving this compound.[1] |
| Aromatic Hydrocarbons | Toluene | Soluble | The residue after reaction with SOCl₂ was dissolved in toluene.[1] |
| Reactive Inorganic Solvents | Thionyl chloride (SOCl₂) | Soluble | The compound was dissolved and refluxed in SOCl₂.[1] |
| Polar Aprotic Solvents | Acetonitrile (CH₃CN) | Likely Soluble | Often a good solvent for sulfonyl hydrazides, a related class of compounds.[3] |
| Ethers | Diethyl ether | Low | Used for washing the solid product, suggesting low solubility.[1] |
| Alkanes | Hexane | Very Low | Used for washing the solid product, suggesting very low solubility.[1] |
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?
A2: When facing solubility challenges, start with the following:
-
Gentle Heating: Carefully warming the solvent can increase the solubility of the compound. However, be cautious as excessive heat can lead to degradation, especially in the presence of nucleophiles.
-
Agitation: Ensure vigorous stirring or sonication to increase the surface area of the solid and promote dissolution.
-
Purity Check: Impurities can sometimes affect solubility. Ensure you are using a high-purity grade of the compound.
Q2: Can I use a co-solvent system to improve the solubility of this compound?
A2: Yes, a co-solvent system is a very effective strategy.[4][5] If your compound is poorly soluble in a non-polar solvent, adding a small amount of a miscible polar aprotic solvent in which the compound is more soluble (like acetonitrile or dichloromethane) can significantly enhance overall solubility.
Q3: How does the reactivity of the chlorosulfonyl group affect solvent choice?
A3: The chlorosulfonyl group is highly reactive towards nucleophiles.[6] Therefore, you should avoid protic solvents like alcohols (methanol, ethanol) and water, as they will react with the sulfonyl chloride to form sulfonic acid esters or the sulfonic acid, respectively.[6] Similarly, primary and secondary amines will react to form sulfonamides.[6]
Q4: Can I convert the carboxylic acid to a salt to improve solubility?
A4: While converting a carboxylic acid to a salt is a standard method to enhance aqueous solubility, it is generally not recommended for this compound if the integrity of the chlorosulfonyl group is required for a subsequent reaction.[5] The bases used for deprotonation (e.g., hydroxides, amines) are nucleophilic and will likely react with the sulfonyl chloride.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| The compound "oils out" instead of dissolving upon heating. | The melting point of the compound (111-113 °C) may be close to the boiling point of the solvent, or the compound is melting before it fully dissolves.[1][2] | 1. Try a solvent with a higher boiling point. 2. Use a co-solvent system to achieve dissolution at a lower temperature.[5] |
| The compound precipitates out of solution when another reagent is added. | The added reagent is changing the polarity of the solvent system, making the compound less soluble. The added reagent is reacting with the compound to form a less soluble product. | 1. Ensure the added reagent is miscible with the solvent. 2. Add the reagent slowly with vigorous stirring. 3. If a reaction is occurring, analyze the precipitate to confirm its identity. |
| The solution turns cloudy over time. | The compound is sensitive to moisture, and the chlorosulfonyl group may be hydrolyzing to the less soluble sulfonic acid. | 1. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon). 2. Store the compound under inert gas at 2-8°C as recommended.[1] |
Experimental Protocols
Protocol 1: Determining Approximate Solubility in a Novel Organic Solvent
Objective: To determine if this compound is soluble, sparingly soluble, or insoluble in a given anhydrous organic solvent at room temperature.
Materials:
-
This compound
-
Selection of anhydrous organic solvents (e.g., acetonitrile, ethyl acetate, THF)
-
Small, dry test tubes or vials
-
Vortex mixer or magnetic stirrer
-
Spatula
Procedure:
-
Add approximately 10-20 mg of this compound to a clean, dry test tube.
-
Add 1 mL of the chosen anhydrous solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer or by stirring for at least 60 seconds at room temperature.
-
Observe the solution:
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
If the compound is sparingly soluble or insoluble, gently warm the mixture to see if solubility increases with temperature. Note any changes.
-
Record your observations in a table for future reference.
Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Logic for selecting an appropriate solvent class.
References
- 1. 5-(Chlorosulphonyl)-2-fluorobenzoic acid CAS#: 37098-75-2 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmsdr.org [ijmsdr.org]
- 5. benchchem.com [benchchem.com]
- 6. Sulfonyl halide - Wikipedia [en.wikipedia.org]
analytical techniques for monitoring the progress of reactions involving 5-(Chlorosulfonyl)-2-fluorobenzoic acid
This guide provides researchers, scientists, and drug development professionals with technical support for monitoring the progress of chemical reactions involving 5-(Chlorosulfonyl)-2-fluorobenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common analytical techniques.
General Reaction Monitoring Workflow
The following diagram illustrates a general workflow for selecting and implementing an analytical technique to monitor the progress of a reaction involving this compound.
Caption: General workflow for reaction monitoring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for monitoring reaction progress by separating and quantifying the starting material, intermediates, and products. It is particularly useful for assessing reaction completion and the purity of the resulting product.[1][2]
HPLC Troubleshooting and FAQs
Q1: Why is the peak for my fluorobenzoic acid derivative showing significant tailing?
A1: Peak tailing is a common issue when analyzing acidic compounds like benzoic acid derivatives.[3] The primary causes are often related to the mobile phase pH. To achieve a sharp, symmetrical peak, the analyte should be in a single, un-ionized state. For a weak acid like a benzoic acid derivative, this is achieved by setting the mobile phase pH at least 1.5 to 2 units below its pKa.[3]
Q2: I'm observing a new peak that increases over time, but it's not my desired product. What could it be?
A2: The sulfonyl chloride functional group is highly susceptible to hydrolysis, reacting with trace amounts of water to form the corresponding sulfonic acid.[1][4] This sulfonic acid byproduct is a common impurity observed in reactions involving sulfonyl chlorides. To minimize its formation, ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]
Q3: My retention times are drifting between injections. What is causing this?
A3: Retention time drift can be caused by several factors:
-
Poor Column Equilibration: Ensure the column is equilibrated with the mobile phase for a sufficient amount of time between runs.
-
Mobile Phase Composition Change: Prevent evaporation of volatile organic solvents by covering the mobile phase reservoir. Use freshly prepared mobile phase.
-
Temperature Fluctuations: Use a column thermostat to maintain a constant temperature, as even small changes can affect retention times.
Q4: How do I develop a suitable HPLC method for my reaction?
A4: Start with a standard reversed-phase C18 column. A good starting mobile phase is a gradient of water and acetonitrile (or methanol), with an acidic modifier like 0.1% formic acid or phosphoric acid to suppress the ionization of the carboxylic acid group.[3][5] Monitor the elution of your starting material and look for the appearance of new peaks corresponding to your product. Adjust the gradient to achieve good separation between all components.
Caption: Troubleshooting guide for HPLC peak shape issues.
HPLC Data Summary
| Parameter | Typical Value / Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Standard for separation of small organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid or Phosphoric Acid | Acid modifier to ensure the carboxylic acid is protonated.[3] |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute compounds from the column. |
| Gradient | 5% to 95% B over 15-20 minutes | To elute compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column.[6] |
| Detection (UV) | 230-254 nm | Wavelengths where aromatic compounds typically absorb. |
| Column Temp. | 25-30 °C | For reproducible retention times. |
Experimental Protocol: Reaction Monitoring by HPLC
-
Standard Preparation: Prepare stock solutions of the starting material, this compound, at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).
-
Method Development: Develop an appropriate HPLC method using the parameters in the table above to ensure good separation between the starting material and expected products.
-
Initial Sample (t=0): As soon as the reaction is initiated, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Sample Quenching & Dilution: Immediately quench the aliquot in a larger volume of mobile phase (e.g., 950 µL) to stop the reaction and dilute the sample. The dilution factor should be chosen to bring the concentration within the linear range of the detector.
-
Injection: Inject the diluted sample onto the HPLC system.
-
Time-Point Sampling: Repeat steps 3-5 at regular intervals throughout the course of the reaction.
-
Data Analysis: Integrate the peak areas of the starting material and the product(s) at each time point. Calculate the percentage conversion by monitoring the disappearance of the starting material peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for confirming the structural transformation of the sulfonyl chloride group and for quantitative analysis (qNMR) of the reaction mixture.[7][8] Both ¹H and ¹⁹F NMR can provide valuable, complementary information.[9]
NMR Troubleshooting and FAQs
Q1: How can I use ¹H NMR to monitor the reaction?
A1: You can monitor the disappearance of proton signals specific to the starting material and the appearance of new signals corresponding to the product. For example, if the sulfonyl chloride is reacting with an amine, you would expect to see changes in the chemical shifts of the aromatic protons on the benzoic acid ring due to the change in the electronic environment. You would also see the appearance of new signals from the amine moiety in the product.
Q2: The aromatic region of my ¹H NMR spectrum is too crowded. What are my options?
A2: If signal overlap is an issue in the ¹H spectrum, ¹⁹F NMR can be a powerful alternative. Since this compound contains a fluorine atom, you can monitor the single peak corresponding to this fluorine. The chemical shift of this peak will likely change significantly upon conversion of the nearby sulfonyl chloride group, providing a clear and unobstructed view of the reaction's progress.
Q3: Can I get quantitative data from NMR?
A3: Yes, NMR is an inherently quantitative technique.[7] By integrating the signals of the starting material and product, you can determine their relative concentrations in the reaction mixture. For accurate quantification (qNMR), it is crucial to ensure long relaxation delays (d1) between scans (typically 5 times the longest T1 relaxation time) to allow for full magnetization recovery.[8]
NMR Data Summary
| Nucleus | Compound | Functional Group | Expected Chemical Shift (ppm) |
| ¹H | Starting Material | Aromatic C-H | 7.5 - 8.5 |
| Carboxylic Acid O-H | >10 (broad)[10] | ||
| Product (e.g., Sulfonamide) | Aromatic C-H | Shifted from starting material | |
| Amide N-H | Varies (often broad) | ||
| ¹⁹F | Starting Material | Aryl-F | Specific singlet |
| Product (e.g., Sulfonamide) | Aryl-F | Singlet with a different chemical shift | |
| ¹³C | Starting Material | C-SO₂Cl | ~140-150 |
| C-COOH | ~165[10] | ||
| Product (e.g., Sulfonamide) | C-SO₂NR₂ | Shifted from C-SO₂Cl |
Note: Exact chemical shifts are dependent on the solvent and the specific product being formed.
Experimental Protocol: Reaction Monitoring by NMR
-
Sample Preparation (t=0): At the start of the reaction, take an aliquot (e.g., 0.1 mL) and dilute it with a deuterated solvent (e.g., 0.6 mL of CDCl₃ or DMSO-d₆) in an NMR tube.[10]
-
Data Acquisition (t=0): Acquire a ¹H and/or ¹⁹F NMR spectrum. Ensure acquisition parameters are set for quantitative analysis if required (e.g., a relaxation delay of 30 seconds).[8]
-
Time-Point Sampling: At various time points, repeat the sampling and data acquisition process.
-
Data Processing: Process all spectra uniformly (e.g., Fourier transformation, phase, and baseline correction).[8]
-
Spectral Interpretation: Identify the characteristic peaks for the starting material and the product.
-
Quantitative Analysis: Integrate a well-resolved peak for the starting material and a well-resolved peak for the product. The ratio of their integrals corresponds to their molar ratio in the mixture. Calculate the percent conversion.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is highly effective for in-situ, real-time reaction monitoring, especially when using an Attenuated Total Reflectance (ATR) probe.[7][11] It allows for the direct observation of changes in functional groups as the reaction progresses.[12]
FTIR Troubleshooting and FAQs
Q1: Which vibrational bands should I monitor for this reaction?
A1: You should focus on the disappearance of the characteristic stretches for the sulfonyl chloride (S=O) group and the appearance of bands for the new functional group. For instance, if you are forming a sulfonamide, you will see the appearance of N-H stretching bands.
Q2: My reaction mixture is a slurry. Can I still use an ATR-FTIR probe?
A2: Yes, an ATR probe is suitable for monitoring reactions in solution. The infrared radiation only samples the material in direct contact with the ATR crystal, so it primarily "sees" the solvent and dissolved species.[11] This makes it effective for tracking the concentration changes of soluble reactants and products even in a heterogeneous mixture.
Q3: How do I interpret the data to determine reaction completion?
A3: By plotting the intensity of a characteristic reactant peak and a characteristic product peak over time, you can generate a reaction profile. The reaction is complete when the reactant peak intensity reaches a stable minimum and the product peak intensity reaches a stable maximum.
FTIR Data Summary
| Wavenumber (cm⁻¹) | Vibration | Functional Group | Change During Reaction |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid | Should remain |
| ~1700 | C=O stretch | Carboxylic acid | Should remain[10] |
| 1370-1410 & 1166-1204 | S=O asymmetric & symmetric stretch | Sulfonyl Chloride | Disappears [13] |
| 3400-3200 | N-H stretch | Product (e.g., Sulfonamide) | Appears |
| 1350-1310 & 1160-1140 | S=O asymmetric & symmetric stretch | Product (e.g., Sulfonamide) | Appears |
Experimental Protocol: In-Situ Monitoring by ATR-FTIR
-
Setup: Insert a clean, dry ATR-FTIR probe directly into the reaction vessel. Ensure the probe is chemically resistant to the reaction components and solvent.
-
Background Spectrum: Before adding the reactants, collect a background spectrum of the solvent at the reaction temperature.
-
Initiate Reaction: Add the reactants to the vessel and start the reaction.
-
Data Collection: Begin collecting spectra at regular intervals (e.g., every 1-5 minutes).
-
Real-Time Analysis: Use software to subtract the solvent background from each spectrum. Monitor the key absorption bands identified in the table above.
-
Profile Generation: Plot the absorbance (or peak height/area) of the key reactant and product peaks versus time to create a kinetic profile of the reaction. The reaction is considered complete when these profiles plateau.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of Methanesulfonyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. thaiscience.info [thaiscience.info]
- 7. Reaction Monitoring | Bruker [bruker.com]
- 8. benchchem.com [benchchem.com]
- 9. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 10. benchchem.com [benchchem.com]
- 11. clairet.co.uk [clairet.co.uk]
- 12. brainly.com [brainly.com]
- 13. acdlabs.com [acdlabs.com]
Validation & Comparative
Characterization of Adducts Formed from 5-(Chlorosulfonyl)-2-fluorobenzoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the characterization of adducts formed from 5-(chlorosulfonyl)-2-fluorobenzoic acid with alternative protein modification reagents. Due to the limited availability of specific experimental data for adducts derived directly from this compound, this guide incorporates data from closely related sulfonyl chlorides and offers a comparative analysis with sulfonyl fluorides, a modern alternative for covalent protein modification.
Introduction to Adduct Formation and Characterization
This compound is a bifunctional reagent capable of reacting with nucleophilic residues on proteins, such as lysine and tyrosine, through its sulfonyl chloride moiety. The resulting sulfonamide adducts are stable covalent linkages, making this reagent a potential tool for protein labeling, cross-linking, and the development of covalent inhibitors. Characterization of these adducts is crucial to confirm the modification, identify the site of attachment, and understand the structural consequences for the protein. The primary methods for characterization include mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.
Comparison of Sulfonylating Reagents
The choice of a sulfonylating agent for protein modification depends on factors like reactivity, stability, and selectivity. Here, we compare this compound with a common alternative, p-toluenesulfonyl chloride, and a more modern class of reagents, sulfonyl fluorides.
| Feature | This compound | p-Toluenesulfonyl Chloride (Tosyl Chloride) | Aryl Sulfonyl Fluorides |
| Reactivity | High, readily reacts with primary and secondary amines, and other nucleophiles.[1] | High, similar to other aryl sulfonyl chlorides. | Generally less reactive than sulfonyl chlorides, requiring specific activation or proximity to a nucleophile. |
| Stability | Less stable than sulfonyl fluorides; can be prone to hydrolysis.[2] | Similar stability to other aryl sulfonyl chlorides. | More stable to hydrolysis and reduction compared to sulfonyl chlorides.[3][2] |
| Selectivity | Reacts with a range of nucleophilic residues, including lysine, tyrosine, serine, and histidine. | Broad reactivity towards nucleophiles. | Can be tuned for greater selectivity towards specific amino acid residues like tyrosine and lysine over cysteine.[3][4] |
| Byproducts | Hydrochloric acid (HCl) | Hydrochloric acid (HCl) | Hydrofluoric acid (HF) |
| Applications | Protein modification, synthesis of sulfonamides. | Synthesis of sulfonamides, protecting group chemistry. | Covalent inhibitors, chemical biology probes, activity-based protein profiling.[3][5] |
Characterization Data of Adducts
The following tables summarize typical characterization data for sulfonamide adducts. As specific data for this compound adducts is scarce in the literature, representative data from analogous compounds are presented.
Mass Spectrometry Data
Mass spectrometry is a primary tool for confirming the mass of the adduct and identifying the modified peptide and amino acid residue.
| Adduct Type | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Notes |
| Lysine Adduct with 4-Carboxybenzenesulfonamide | [M+H]⁺ of peptide + 183.0041 Da | b and y ions showing the mass shift on the modified lysine residue. Neutral loss of SO₂ (64 Da) can sometimes be observed. | The mass addition corresponds to the 4-carboxybenzenesulfonyl moiety. |
| Tyrosine Adduct with a Sulfonyl Fluoride Probe | [M+H]⁺ of peptide + mass of the probe - HF | b and y ions containing the modified tyrosine will show the corresponding mass increase. | Sulfonyl fluorides react with tyrosine to form a stable sulfonate ester.[4] |
NMR Spectroscopy Data
NMR spectroscopy provides detailed structural information about the adduct in solution.
| Nucleus | Adduct of 2-Fluoro-5-sulfamoylbenzoic Acid (Predicted) | Key Features and Notes |
| ¹H NMR (in DMSO-d₆) | δ 7.5-8.5 (m, aromatic protons), δ ~13.0 (br s, COOH), δ ~7.0-8.0 (br s, SO₂NH) | The chemical shifts of the aromatic protons will be influenced by the sulfonamide and carboxyl groups. The NH proton of the sulfonamide is exchangeable with D₂O.[5] |
| ¹³C NMR (in DMSO-d₆) | δ 165-170 (C=O), δ 115-160 (aromatic carbons) | The fluorine atom will cause splitting of the adjacent carbon signals (¹J_CF and ²J_CF coupling). |
| ¹⁹F NMR (in DMSO-d₆) | A single resonance in the typical range for an aryl fluoride. | ¹⁹F NMR is highly sensitive to the local chemical environment and can be a powerful tool to confirm the presence of the fluoro-substituent.[6] |
Experimental Protocols
Protein Modification with an Aryl Sulfonyl Chloride
This protocol provides a general procedure for labeling a protein with a sulfonyl chloride reagent like this compound.
-
Protein Preparation: Prepare a solution of the target protein (typically 1-5 mg/mL) in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). Ensure the buffer is free of primary amines (e.g., Tris).
-
Reagent Preparation: Prepare a fresh stock solution of the sulfonyl chloride (e.g., 10-100 mM) in an anhydrous organic solvent like DMSO or DMF.
-
Reaction: Add the sulfonyl chloride stock solution to the protein solution dropwise while gently vortexing. A typical molar excess of the reagent over the protein is 10- to 100-fold.
-
Incubation: Incubate the reaction mixture at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined empirically.
-
Quenching: Quench the reaction by adding a small molecule with a primary amine, such as Tris buffer or glycine, to a final concentration of 50-100 mM.
-
Purification: Remove the excess reagent and byproducts by size-exclusion chromatography, dialysis, or spin filtration.
-
Characterization: Analyze the modified protein by mass spectrometry to determine the extent of labeling and identify the modification sites.
LC-MS/MS Analysis of a Modified Peptide
This protocol outlines the steps for identifying the site of modification on a protein.
-
Protein Digestion: The modified protein is denatured, reduced, alkylated, and then digested with a specific protease (e.g., trypsin).
-
LC Separation: The resulting peptide mixture is separated by reverse-phase liquid chromatography using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of formic acid.
-
MS and MS/MS Analysis: The eluting peptides are ionized (e.g., by electrospray ionization) and analyzed by a mass spectrometer. The instrument is typically operated in a data-dependent acquisition mode, where precursor ions are selected for fragmentation (MS/MS).
-
Data Analysis: The MS/MS spectra are searched against a protein sequence database using software that can consider the mass shift of the modification. The software will identify the modified peptide and pinpoint the specific amino acid residue that was modified.[7][8]
X-ray Crystallography of a Modified Protein
This technique can provide an atomic-resolution structure of the protein with the covalently attached adduct.
-
Crystallization: The purified modified protein is subjected to various crystallization screening conditions to obtain well-diffracting crystals.
-
Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.[9]
-
Structure Determination: The diffraction data is processed to determine the electron density map of the protein. The atomic model of the protein is then built into the electron density map.
-
Analysis: The final structure reveals the precise location and orientation of the adduct on the protein surface, providing detailed insights into the molecular interactions.[10]
Visualizations
Conclusion
The characterization of adducts formed from this compound relies on a combination of powerful analytical techniques. While specific data for this reagent is limited, the principles and protocols outlined in this guide, drawn from analogous sulfonyl chlorides and compared with modern sulfonyl fluorides, provide a robust framework for researchers. Mass spectrometry is indispensable for confirming modification and identifying the site of adduction. NMR spectroscopy offers detailed structural insights in solution, and X-ray crystallography can provide a high-resolution snapshot of the modified protein. The choice between sulfonyl chlorides and sulfonyl fluorides will depend on the specific application, with sulfonyl fluorides offering advantages in stability and selectivity for certain applications in chemical biology and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]
- 4. Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in sulfonyl exchange chemical biology: expanding druggable target space - Chemical Science (RSC Publishing) DOI:10.1039/D5SC02647D [pubs.rsc.org]
- 6. Mass Spectrometry for Lysine Methylation: Principles, Progress, and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Protein Structure Analysis and Validation with X-Ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Bioactive Landscape of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid Derivatives: A Comparative Guide
The core structure of 5-(chlorosulfonyl)-2-fluorobenzoic acid offers three key reactive sites for chemical modification: the chlorosulfonyl group, the carboxylic acid group, and the aromatic ring. These sites allow for the synthesis of a variety of derivatives, primarily sulfonamides and benzoxazoles, which are known to possess significant pharmacological properties.
Potential Biological Activities: A Comparative Overview
Based on the activities of analogous compounds, derivatives of this compound are anticipated to exhibit anticancer, enzyme inhibitory, and antimicrobial activities.
Anticancer Activity
Sulfonamide derivatives are a well-established class of anticancer agents. Their mechanisms of action are diverse and can include the inhibition of carbonic anhydrases, disruption of microtubule assembly, and cell cycle arrest.[1] For instance, certain sulfonamides have shown significant cytotoxic effects against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Structurally Related Sulfonamides
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Benzenesulfonamides | MDA-MB-468 (Breast) | < 30 | [1] |
| MCF-7 (Breast) | < 128 | [1] | |
| HeLa (Cervical) | < 360 | [1] | |
| Thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | 1.52 - 6.31 | [2] |
| MCF-7 (Breast) | 1.52 - 6.31 | [2] | |
| 5-Fluoroindole Derivatives | APE1 Inhibition | 10 | [3] |
| Fluorinated Indolin-2-ones | HuH7 (Liver) | 0.09 - >30 | [3] |
| Hep3B (Liver) | 0.36 - 13.6 | [3] |
Enzyme Inhibitory Activity
The sulfonamide moiety is a key pharmacophore in many enzyme inhibitors, particularly targeting kinases and carbonic anhydrases. Kinase inhibitors are crucial in cancer therapy as they can block signaling pathways that promote tumor growth.[4] Carbonic anhydrase inhibitors have applications in treating glaucoma, epilepsy, and as anticancer agents.[2][5]
Table 2: Comparative Enzyme Inhibitory Activity of Structurally Related Compounds
| Compound Class | Target Enzyme | IC50 / Kᵢ (nM) | Reference |
| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX | 10.93 - 25.06 | [2] |
| Carbonic Anhydrase II | 1550 - 3920 | [2] | |
| Benzenesulfonamides | Carbonic Anhydrase IX | Kᵢ = 38.8 - 134.8 | [5] |
Antimicrobial Activity
Derivatives of benzoic acid and sulfonamides have a long history as antimicrobial agents. The mechanism often involves the inhibition of essential metabolic pathways in bacteria.
Table 3: Comparative Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | Staphylococcus aureus | 125 | [6] |
| Bacillus subtilis | 125 | [6] | |
| 2-Azidobenzothiazoles | Enterococcus faecalis | 8 | [7] |
| Staphylococcus aureus | 8 | [7] | |
| N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide Derivatives | Staphylococcus species | 1 - 4 | [8] |
| Enterococcus species | 1 - 4 | [8] |
Experimental Protocols
To generate the comparative data presented above, standardized in vitro assays are employed. The following are detailed methodologies for key experiments.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11][12][13]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10⁵ cells/mL) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.
-
Incubation: The plate is incubated for a further 72 hours.
-
MTT Addition: MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Enzyme Inhibitory Activity: Luminescence-Based Kinase Assay
This assay measures the activity of a kinase by quantifying the amount of ATP consumed or ADP produced during the phosphorylation reaction.[14][15][16][17]
-
Assay Plate Preparation: The kinase, a suitable substrate, and the test compound at various concentrations are added to the wells of a 384-well plate.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Signal Detection: A detection reagent (e.g., ADP-Glo™) is added to stop the reaction and convert the generated ADP to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value is calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6][18][19][20][21][22]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared (e.g., to 0.5 McFarland standard).
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Synthesis and Activity Workflow
The general workflow from the starting material to the evaluation of biological activity can be visualized as follows:
Caption: General workflow from the synthesis of derivatives to their biological evaluation.
Potential Signaling Pathway Inhibition
Given the prevalence of kinase inhibitory activity in related compounds, derivatives of this compound could potentially target key signaling pathways implicated in cancer, such as the PI3K/Akt pathway.
Caption: Potential inhibition of the PI3K/Akt signaling pathway by a synthesized compound.
References
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives | MDPI [mdpi.com]
- 7. Frontiers | Design, synthesis, and unraveling the antibacterial and antibiofilm potential of 2-azidobenzothiazoles: insights from a comprehensive in vitro study [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. texaschildrens.org [texaschildrens.org]
- 12. MTT assay [protocols.io]
- 13. MTT (Assay protocol [protocols.io]
- 14. benchchem.com [benchchem.com]
- 15. FLiK: a direct-binding assay for the identification and kinetic characterization of stabilizers of inactive kinase conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
- 19. [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Revised Reference Broth Microdilution Method for Testing Telavancin: Effect on MIC Results and Correlation with Other Testing Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. revive.gardp.org [revive.gardp.org]
Illuminating Molecular Architecture: A Spectroscopic Comparison of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid and Its Derivatives
A deep dive into the structural confirmation of 5-(Chlorosulfonyl)-2-fluorobenzoic acid and its derivatives is crucial for researchers and professionals in drug discovery and development. This guide provides a comparative analysis of this key chemical intermediate and its derivatives using fundamental spectroscopic techniques, supported by experimental data and detailed protocols to ensure accurate structural elucidation.
This technical guide focuses on the application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to verify the molecular structures of this compound and its derivatives. By presenting quantitative data in clear, comparative tables and outlining detailed experimental methodologies, this guide serves as a practical resource for scientists in the field.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and two common derivatives: a methyl ester and a sulfonamide. This side-by-side comparison highlights the characteristic spectral changes that occur upon derivatization of the carboxylic acid and sulfonyl chloride functionalities.
Table 1: ¹H NMR Spectroscopic Data (DMSO-d₆)
| Compound | Ar-H | -OCH₃ | -NH- |
| This compound | 8.32 (d, J=1.9 Hz, 1H), 7.77 (dd, J=2.0, 7.7 Hz, 1H), 7.26 (d, J=7.9 Hz, 1H) | - | - |
| Methyl 5-(chlorosulfonyl)-2-fluorobenzoate | ~8.4 (m) | ~3.9 (s) | - |
| 2-(3-(N-(3-chlorophenyl)sulfamoyl)-4-methylbenzamido)-5-fluorobenzoic acid[1] | 10.89 (br s, 1H), 8.63 (dd, J=5.2, 9.2 Hz, 1H), 8.55 (d, J=1.9 Hz, 1H), 8.08 (dd, J=1.9, 7.8 Hz, 1H), 7.78 (dd, J=1.9, 7.8 Hz, 1H), 7.63 (d, J=8.0 Hz, 1H), 7.56 (m, 1H), 7.27 (t, J=8.0 Hz, 1H), 7.13 (t, J=2.0 Hz, 1H), 7.10 (m, 1H), 7.05 (m, 1H) | - | 10.89 (br s) |
Table 2: ¹³C NMR Spectroscopic Data (DMSO-d₆)
| Compound | Ar-C | -C=O | -OCH₃ |
| This compound | 167.2, 152.0, 145.6, 129.9, 128.0, 127.2, 126.6 | 167.2 | - |
| Methyl 5-(chlorosulfonyl)-2-fluorobenzoate | Not available | ~165 | ~53 |
| 2-(3-(N-(3-chlorophenyl)sulfamoyl)-4-methylbenzamido)-5-fluorobenzoic acid[1] | 168.8, 162.9, 158.1, 156.2, 141.2, 138.8, 137.8, 137.1, 133.6, 132.3, 131.4, 131.1, 128.3, 123.5, 122.5, 121.0, 119.7, 118.1, 117.2, 116.9, 19.7 | 168.8, 162.9 | - |
Table 3: FTIR Spectroscopic Data (KBr, cm⁻¹)
| Compound | O-H (Carboxylic Acid) | C=O (Carboxylic Acid/Ester) | S=O (Sulfonyl Chloride/Sulfonamide) | C-F | S-Cl |
| This compound | ~3100-2500 (broad) | ~1700 | ~1375, ~1180 | ~1250 | ~560 |
| Methyl 5-(chlorosulfonyl)-2-fluorobenzoate | - | ~1725 | ~1375, ~1180 | ~1250 | ~560 |
| 5-(N-phenylsulfamoyl)-2-fluorobenzoic acid | ~3100-2500 (broad) | ~1700 | ~1340, ~1160 | ~1250 | - |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Fragments (m/z) |
| This compound[2] | C₇H₄ClFO₄S | 238.62 | 238 [M]⁺, 203 [M-Cl]⁺, 139 [M-SO₂Cl]⁺ |
| Methyl 5-(chlorosulfonyl)-2-fluorobenzoate | C₈H₆ClFO₄S | 252.65 | 252 [M]⁺, 217 [M-Cl]⁺, 153 [M-SO₂Cl]⁺ |
| 2-(3-(N-(4-bromophenyl)sulfamoyl)-4-methylbenzamido)-5-fluorobenzoic acid[1] | C₂₁H₁₆BrFN₂O₆S | 507.1 | 507.1 [M+H]⁺ |
Experimental Protocols
Detailed methodologies are essential for the reproducible spectroscopic analysis of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a standard 5 mm NMR tube.
-
Instrument Parameters: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 600 MHz spectrometer.[1][3]
-
¹H NMR: A standard pulse sequence (e.g., zg30) is used. Typically, 8-16 scans are acquired with a relaxation delay of 1-2 seconds and an acquisition time of 2-4 seconds.
-
¹³C NMR: A proton-decoupled pulse sequence is used. A larger number of scans (e.g., 1024) is typically required to achieve a good signal-to-noise ratio.
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded first to subtract any atmospheric and instrumental contributions. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: For solid samples, direct insertion or a solids probe is typically used for electron ionization (EI) mass spectrometry. For less volatile or thermally labile compounds, electrospray ionization (ESI) is employed, where the sample is first dissolved in a suitable solvent (e.g., methanol or acetonitrile) and then infused into the mass spectrometer.
-
Ionization: In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation. In ESI-MS, a high voltage is applied to the sample solution to generate an aerosol of charged droplets, from which ions are desolvated and enter the mass analyzer.
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns, which provide valuable information about the molecular weight and structure of the compound.
Visualizing the Workflow
To further clarify the process of structural confirmation, the following diagrams illustrate the logical workflow of the spectroscopic analysis and the key structural features of the analyzed compounds.
Figure 1. Workflow for the spectroscopic confirmation of this compound and its derivatives.
Figure 2. Key functional groups of this compound and their corresponding spectroscopic signatures.
References
Comparative Guide to Validating the Inhibitory Effects of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid-Based Compounds
This guide provides a comprehensive comparison of the inhibitory effects of compounds conceptually derived from 5-(chlorosulfonyl)-2-fluorobenzoic acid, targeting key regulators in cellular signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases. The data presented is based on experimentally validated results for structurally related compounds, offering a benchmark for researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile chemical scaffold for the synthesis of novel kinase inhibitors. The presence of the reactive sulfonyl chloride group allows for the facile introduction of various functionalities, particularly sulfonamides, which are prevalent in many clinically relevant kinase inhibitors. The fluoro and carboxylic acid moieties can also be strategically utilized to modulate physicochemical properties and target binding. This guide focuses on the inhibitory potential of compounds that can be synthesized from this scaffold against two critical cancer targets: VEGFR-2, a key mediator of angiogenesis, and Aurora Kinases, which are essential for cell cycle regulation.
Quantitative Data on Inhibitory Effects
The following tables summarize the in vitro inhibitory activities of pyrimidine-based and other heterocyclic compounds, which can be synthesized from precursors structurally related to this compound. These compounds have been evaluated for their ability to inhibit VEGFR-2 and Aurora Kinases.
Table 1: Inhibitory Activity of VEGFR-2 Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line (for cellular assays) | Cytotoxicity IC50 (µM) | Reference Compound | Reference IC50 (nM) |
| Compound A | VEGFR-2 | 60.83 | HCT-116 | 9.3 | Sorafenib | 53.65 |
| Compound B | VEGFR-2 | 190 | HepG-2 | 11.52 | Sorafenib | 80 |
| Compound C | VEGFR-2 | 92 | A2780CP | 11.6 | Sorafenib | 49 |
| Compound D | VEGFR-2 | 258 | Caco-2 | 13.17 | Sorafenib | 82 |
Data is compiled from studies on novel nicotinamide-based and piperazinylquinoxaline-based derivatives designed as VEGFR-2 inhibitors.[1][2]
Table 2: Inhibitory Activity of Aurora Kinase Inhibitors
| Compound ID | Target | IC50 (nM) | Cell Line (for cellular assays) | Cytotoxicity IC50 (µM) | Reference Compound | Reference IC50 (nM) |
| Compound X | Aurora A | 309 | HCT-116 | 1.31 | - | - |
| Compound Y | Aurora B | 293 | HCT-116 | 1.31 | - | - |
| Compound Z | Aurora A | 9 | - | - | SNS-314 | 9 |
| Compound W | Aurora B | 31 | - | - | SNS-314 | 31 |
Data is based on studies of novel 2,4-disubstituted pyrimidines and other heterocyclic compounds as Aurora kinase inhibitors.[3][4]
Experimental Protocols
Detailed methodologies are crucial for the validation of the inhibitory effects of newly synthesized compounds. Below are generalized protocols for key experiments.
In Vitro Kinase Inhibition Assay (VEGFR-2 & Aurora Kinase)
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a specific kinase.
Materials:
-
Recombinant human VEGFR-2 or Aurora A/B kinase domain.
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1 for VEGFR-2, Kemptide for Aurora Kinases).
-
ATP (Adenosine triphosphate).
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
96-well plates.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 96-well plate.
-
Add the diluted test compounds to the wells. A control with DMSO alone is included.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][3]
Cell-Based Proliferation Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT-116, HepG-2, A549).
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Incubator (37°C, 5% CO2).
-
Microplate reader.
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell proliferation.[2][3]
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for validating the inhibitory compounds.
Caption: VEGFR-2 signaling pathway and the point of inhibition.
Caption: Role of Aurora kinases in mitosis and their inhibition.
Caption: General workflow for inhibitor development and validation.
References
- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Chlorosulfonyl Benzoic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, profoundly influencing properties such as metabolic stability, acidity (pKa), and binding affinity. This guide provides a comparative overview of 4-(chlorosulfonyl)benzoic acid and its fluorinated counterpart, 4-(fluorosulfonyl)benzoic acid. By examining their physicochemical properties and known biological activities, supported by detailed experimental protocols, this document serves as a resource for researchers designing covalent inhibitors and other targeted therapeutics.
Physicochemical Properties: The Impact of Fluorine
The substitution of a chlorine atom with a highly electronegative fluorine atom in the sulfonyl halide moiety is expected to significantly alter the electronic properties of the molecule. The primary effect is an increase in the electrophilicity of the sulfur atom, making the fluorinated compound a more potent reactive agent. Furthermore, fluorination typically increases the acidity of nearby functional groups by stabilizing the conjugate base through inductive effects.
| Property | 4-(Chlorosulfonyl)benzoic acid (Non-Fluorinated) | 4-(Fluorosulfonyl)benzoic acid (Fluorinated) |
| Molecular Formula | C₇H₅ClO₄S | C₇H₅FO₄S |
| Molecular Weight | 220.63 g/mol | 204.18 g/mol |
| Melting Point | 230-235 °C[2] | 272-273 °C |
| pKa (Carboxylic Acid) | 3.09 (Predicted)[1] | Not available (Expected to be <3.09) |
| Solubility | Soluble in DMSO, Methanol[2] | Not specified |
| Reactivity | Reacts with water[1] | Assumed to react with water |
Biological Activity: A Tale of Two Reactivities
The enhanced reactivity of the sulfonyl fluoride group makes 4-(fluorosulfonyl)benzoic acid a potent tool for probing biological systems. It has been identified as an irreversible inhibitor, or affinity label, for glutathione S-transferase (GST), a key enzyme family involved in detoxification and drug resistance. In contrast, the biological activity of 4-(chlorosulfonyl)benzoic acid against this specific target has not been reported in the reviewed literature, precluding a direct quantitative comparison.
| Biological Target | 4-(Chlorosulfonyl)benzoic acid (Non-Fluorinated) | 4-(Fluorosulfonyl)benzoic acid (Fluorinated) |
| Glutathione S-Transferase (GST) | Activity not reported | Irreversible Inhibitor / Affinity Label |
| IC₅₀ / Kᵢ | Not available | Not available (functions as a covalent modifier) |
4-(Fluorosulfonyl)benzoic acid functions by covalently modifying tyrosine residues within the active site of GST, specifically Tyr7 and Tyr106 in the pig lung pi class isozyme, leading to complete inactivation of the enzyme. This covalent and irreversible mechanism highlights the utility of the sulfonyl fluoride warhead in designing targeted therapies to overcome drug resistance mediated by GST overexpression.
Experimental Protocols
Synthesis of 4-(Chlorosulfonyl)benzoic acid
This protocol involves the oxidation of 4-methylbenzenesulfonic acid followed by chlorination.
-
Step 1: Oxidation. A solution of potassium permanganate (1.6 g) in water (13 mL) is added dropwise to a heated (80 °C) solution of 4-methylbenzenesulfonic acid (1.7 g) and potassium hydroxide (0.68 g) in water (15 mL). After the reaction, the mixture is poured into ethanol (20 mL), filtered, and concentrated to yield potassium 4-carboxybenzenesulfonate.[3]
-
Step 2: Chlorination. To the crude potassium 4-carboxybenzenesulfonate (1.2 g), add chlorosulfonic acid (4 mL) dropwise at room temperature. The mixture is stirred for 2 hours and then poured into crushed ice. The resulting white solid is collected by filtration and washed with water to yield 4-(chlorosulfonyl)benzoic acid.[3]
Synthesis of 4-(Fluorosulfonyl)benzoic acid
A common route to aryl sulfonyl fluorides involves a diazotization-sulfination sequence from the corresponding amine, followed by fluorination. The synthesis would start from 4-aminobenzoic acid.
-
Step 1: Diazotization. 4-Aminobenzoic acid is treated with sodium nitrite in the presence of a mineral acid (e.g., HCl) at low temperature (0-5 °C) to form the diazonium salt.
-
Step 2: Sulfination. The diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid, with copper(I) chloride as a catalyst, to form 4-(chlorosulfonyl)benzoic acid.
-
Step 3: Fluorination. The intermediate 4-(chlorosulfonyl)benzoic acid is then treated with a fluoride source, such as potassium fluoride (KF), in a suitable solvent to exchange the chloride for a fluoride, yielding the final product.
Glutathione S-Transferase (GST) Inhibition Assay (Spectrophotometric)
This assay measures GST activity by monitoring the conjugation of glutathione (GSH) to the substrate 1-chloro-2,4-dinitrobenzene (CDNB), which results in an increase in absorbance at 340 nm.
-
Reagents:
-
Assay Buffer: Phosphate buffered saline (PBS), pH 6.5.
-
Enzyme Solution: Purified Glutathione S-Transferase (e.g., from equine liver) diluted in assay buffer.
-
Substrate Solution: 1-chloro-2,4-dinitrobenzene (CDNB) in ethanol.
-
Cofactor Solution: Reduced glutathione (GSH) in assay buffer.
-
Inhibitor Solutions: Serial dilutions of test compounds (fluorinated and non-fluorinated chlorosulfonyl benzoic acids) in a suitable solvent (e.g., DMSO).
-
-
Procedure (96-well plate format):
-
To each well, add 168 µL of assay buffer, 20 µL of GSH solution, and 2 µL of the inhibitor solution (or solvent for control).
-
Add 20 µL of the enzyme solution to initiate the pre-incubation. Incubate for 10-15 minutes at room temperature to allow inhibitor binding.
-
Initiate the reaction by adding 10 µL of the CDNB solution to each well.
-
Immediately measure the absorbance at 340 nm every minute for 10 minutes using a microplate reader.
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control and calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the synthesis and assay workflows, as well as the proposed mechanism of action.
References
A Comparative Guide to Assessing the Purity of Synthesized 5-(Chlorosulfonyl)-2-fluorobenzoic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical step in the characterization of newly synthesized active pharmaceutical ingredients (APIs) and chemical intermediates. For 5-(Chlorosulfonyl)-2-fluorobenzoic acid and its analogs, which are key building blocks in the synthesis of various pharmaceuticals, ensuring high purity is paramount to the safety and efficacy of the final product. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of these synthesized compounds, complete with experimental data summaries and detailed protocols.
Data Presentation: Comparison of Analytical Techniques
The selection of an appropriate analytical technique is crucial for obtaining reliable purity data. The following table summarizes the key attributes of the most common methods used for the characterization of this compound analogs.
| Analytical Technique | Information Provided | Strengths | Limitations | Typical Purity Range Determined |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity, detection of non-volatile impurities. | High sensitivity and resolution, well-established for purity determination.[1][2] | Requires a suitable chromophore, potential for on-column degradation of reactive compounds like sulfonyl chlorides.[3] | 95-100% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural confirmation, identification and quantification of impurities. | Provides detailed structural information, ¹⁹F NMR is highly specific for fluorinated compounds with low risk of signal overlap.[4][5][6] | Lower sensitivity compared to HPLC, may not detect minor impurities. | 90-100% |
| Mass Spectrometry (MS) (e.g., GC-MS, LC-MS) | Molecular weight confirmation, identification of impurities. | High sensitivity and specificity, provides molecular weight information.[7][8] | Fragmentation can be complex, ionization efficiency can vary for different compounds. | Qualitative/Semi-quantitative |
| Elemental Analysis | Determination of elemental composition (C, H, N, S, Cl, F). | Provides fundamental information on the elemental composition.[9] | Does not distinguish between isomers or identify organic impurities, requires relatively pure sample. | Confirms expected elemental ratios |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., S=O, C=O, C-F). | Quick and simple method for confirming the presence of key functional groups.[10][11] | Provides limited information on purity, not suitable for quantification. | Qualitative |
| Melting Point | Indication of purity. | Simple and rapid technique. A sharp melting point range suggests high purity.[3] | Impurities can depress and broaden the melting point range, not specific. | Qualitative |
Experimental Workflow for Purity Assessment
A systematic approach to purity assessment ensures comprehensive characterization of the synthesized compound. The following workflow outlines a logical sequence of analytical techniques.
References
- 1. benchchem.com [benchchem.com]
- 2. helixchrom.com [helixchrom.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 6. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. acdlabs.com [acdlabs.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
The Efficacy of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid as a Linker Molecule: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a linker molecule is paramount in the design of efficacious bioconjugates, particularly antibody-drug conjugates (ADCs). The linker dictates the stability, pharmacokinetics, and mechanism of payload release, ultimately influencing the therapeutic index of the conjugate. This guide provides a comprehensive comparison of 5-(chlorosulfonyl)-2-fluorobenzoic acid, a sulfonyl fluoride-based linker, with other prevalent linker technologies. The following sections present a detailed analysis of its performance, supported by experimental data and standardized protocols, to inform rational drug design and development.
Executive Summary
This compound belongs to the class of sulfonyl fluoride linkers, which have gained attention for their unique reactivity and stability profile. Unlike traditional maleimide and N-hydroxysuccinimide (NHS) ester-based linkers that primarily target cysteine and lysine residues, respectively, sulfonyl fluorides can react with a broader range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1] This broader reactivity spectrum, coupled with their notable stability, presents both opportunities and challenges in bioconjugation. While offering the potential for conjugation to sites less susceptible to modification by other chemistries, careful optimization is required to ensure site-specificity and avoid off-target reactions.
Comparative Performance of Linker Technologies
The efficacy of a linker is a multifactorial characteristic encompassing its reactivity, the stability of the resulting conjugate, and its influence on the overall performance of the bioconjugate. This section provides a quantitative and qualitative comparison of sulfonyl fluoride linkers, exemplified by this compound, with established maleimide and NHS ester linkers.
Reactivity and Selectivity
Sulfonyl fluorides exhibit a distinct reactivity profile compared to more common linker chemistries. While maleimides show high reactivity towards free thiols on cysteine residues and NHS esters react readily with primary amines on lysine residues, sulfonyl fluorides can engage with a wider array of nucleophilic amino acids.[1] This can be advantageous for conjugating to antibodies where accessible cysteines or lysines are limited or where modification of these residues compromises antibody function. However, this broader reactivity necessitates careful control of reaction conditions to achieve site-selective conjugation.
Table 1: Reactivity and Selectivity of Linker Chemistries
| Linker Type | Primary Target Residue(s) | Reaction pH | Key Advantages | Key Disadvantages |
| Sulfonyl Fluoride | Ser, Thr, Tyr, Lys, His, Cys | 7.0 - 8.5 | Broader targeting scope, potential for novel conjugation sites. | Can lead to heterogeneous conjugates without careful optimization. |
| Maleimide | Cysteine | 6.5 - 7.5 | High reactivity and specificity for thiols. | Potential for retro-Michael reaction leading to payload loss, hydrolysis of the succinimide ring.[2] |
| NHS Ester | Lysine, N-terminus | 7.0 - 9.0 | Well-established chemistry, readily available reagents. | Can lead to heterogeneous products due to multiple lysine residues, hydrolysis in aqueous solution. |
Stability of the Resulting Conjugate
A critical attribute of any linker is the stability of the covalent bond it forms with the biomolecule. Premature cleavage of the linker in systemic circulation can lead to off-target toxicity and reduced efficacy. Sulfonyl fluoride-based linkers form highly stable sulfonamide or sulfonate ester bonds. Recent studies have highlighted the exceptional stability of some sulfonyl fluoride-derived ADCs in human serum. For instance, a styryl sulfonyl fluoride (SSF)-derived ADC remained 90% stable after 7 days of incubation in human serum, whereas a maleimide-based conjugate showed over 70% payload loss under the same conditions.[3]
Table 2: Comparative Stability of ADC Linkers in Plasma
| Linker Type | Conjugate Bond | Stability in Human Plasma (Qualitative) | Key Findings |
| Sulfonyl Fluoride | Sulfonamide/Sulfonate Ester | High | Forms highly stable covalent bonds, resistant to hydrolysis and enzymatic degradation.[3] |
| Maleimide (Thioether) | Thioether | Moderate to Low | Susceptible to payload loss via retro-Michael reaction, though next-generation maleimides show improved stability.[4] |
| NHS Ester (Amide) | Amide | High | The resulting amide bond is generally very stable under physiological conditions. |
In Vitro Efficacy of ADCs with Different Linkers
The ultimate measure of a linker's performance is its impact on the therapeutic efficacy of the ADC. This is typically assessed through in vitro cytotoxicity assays on cancer cell lines. The choice of linker can influence the drug-to-antibody ratio (DAR), the efficiency of payload release, and the potential for a "bystander effect." While direct comparative data for this compound is limited, studies on other sulfonyl fluoride linkers have demonstrated potent in vitro activity.
Table 3: Representative In Vitro Cytotoxicity of ADCs with Different Linker Types
| Linker Type | Payload | Target Cell Line | IC₅₀ (pM) | Reference (Illustrative) |
| Sulfonyl Fluoride (e.g., SSF) | MMAE | HER2+ (NCI-N87) | ~20 | [3] |
| Peptide (e.g., Val-Cit) | MMAE | HER2+ (SK-BR-3) | 14.3 | [5] |
| Non-cleavable (e.g., SMCC) | DM1 | HER2+ (SK-BR-3) | 33 | [5] |
Note: IC₅₀ values are highly dependent on the specific antibody, payload, DAR, and cell line used. This table is for illustrative purposes to show the potency that can be achieved with different linker technologies.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of ADCs. The following sections provide standardized methodologies for key experiments.
Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound
This protocol describes a general procedure for the conjugation of a payload containing a nucleophilic handle to an antibody using a heterobifunctional linker derived from this compound.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Payload with a primary amine or other suitable nucleophile
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction Buffer (e.g., Phosphate buffer, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Protein A chromatography)
Procedure:
-
Activation of this compound:
-
Dissolve this compound and NHS in anhydrous DMF.
-
Add DCC to the solution and stir at room temperature for 2-4 hours to form the NHS ester.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
-
Preparation of the Drug-Linker Construct:
-
Dissolve the amine-containing payload in DMF.
-
Add the activated this compound NHS ester to the payload solution.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Antibody Preparation:
-
Buffer exchange the mAb into the Reaction Buffer (pH 8.0) at a concentration of 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add the drug-linker construct in DMF to the antibody solution at a desired molar excess (e.g., 5-10 fold). The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching and Purification:
-
Add the quenching solution to the reaction mixture to stop the reaction.
-
Purify the ADC using SEC or Protein A chromatography to remove unconjugated drug-linker and other impurities.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 2: In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of payload that remains conjugated to the antibody over time.
Materials:
-
Purified ADC
-
Frozen human, mouse, or rat plasma
-
Phosphate-Buffered Saline (PBS)
-
Incubator at 37°C
-
Sample collection tubes
-
Analytical method for DAR determination (e.g., LC-MS)
Procedure:
-
Sample Preparation:
-
Thaw the plasma at 37°C.
-
Dilute the ADC to a final concentration of 100 µg/mL in the plasma and in PBS (as a control).
-
-
Incubation:
-
Incubate the samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately snap-freeze the collected aliquots and store them at -80°C until analysis.
-
-
Sample Analysis:
-
Thaw the samples and analyze them by LC-MS to determine the average DAR at each time point.
-
-
Data Analysis:
-
Plot the average DAR against time for each sample.
-
Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potency of the ADC.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
ADC constructs, unconjugated antibody, and free payload
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Seed the cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the dilutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plates for a period that allows for the assessment of cytotoxicity (typically 72 to 120 hours).
-
-
MTT Addition and Solubilization:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 570 nm.
-
Normalize the absorbance values to the untreated control wells to determine the percentage of cell viability.
-
Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%) by fitting the data to a dose-response curve.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts in ADC development and the experimental workflows described above.
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Logical relationships in the selection of a linker for bioconjugation.
References
- 1. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. benchchem.com [benchchem.com]
- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
interaction studies of 5-(Chlorosulfonyl)-2-fluorobenzoic acid with biological targets
While direct interaction studies of 5-(Chlorosulfonyl)-2-fluorobenzoic acid with biological targets are not extensively documented, its crucial role as a versatile building block in the synthesis of potent bioactive molecules is well-established. This guide delves into the biological activities of key derivatives synthesized from this compound, comparing their performance against established therapeutic agents and providing insights into their mechanisms of action.
This comparison guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of compounds derived from this compound. Due to the limited availability of direct biological data for the parent compound, this guide focuses on the interaction studies of its prominent derivatives, particularly in the fields of carbonic anhydrase inhibition, kinase modulation, and antimicrobial activity.
Carbonic Anhydrase Inhibition: A Prominent Application
Derivatives of this compound have been extensively explored as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological and pathological processes.[1] Sulfonamides synthesized from this scaffold have shown significant inhibitory activity against several CA isoforms.
Comparative Analysis of Carbonic Anhydrase Inhibitors
| Compound/Drug | Target Isoform(s) | Inhibition Constant (Kᵢ) / IC₅₀ | Therapeutic Area |
| Acetazolamide (Standard) | hCA I, II, IV, IX | Varies by isoform (nM to µM range) | Glaucoma, Epilepsy |
| Dorzolamide (Standard) | hCA II, IV | nM range | Glaucoma |
| Brinzolamide (Standard) | hCA II | nM range | Glaucoma |
| Sulfonamide Derivatives | hCA I, II, IX, XII | Low nM to sub-nM range for some isoforms[2] | Potential for Glaucoma, Anticancer |
This table presents a generalized comparison. Specific inhibitory constants for derivatives of this compound would be dependent on the full final structure of the synthesized molecule.
Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay
The inhibitory activity of sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms is typically determined using a stopped-flow CO₂ hydration assay.
Principle: This method measures the enzyme's ability to catalyze the hydration of CO₂. The inhibition is quantified by observing the decrease in the rate of this reaction in the presence of the inhibitor.
Procedure:
-
Enzyme and Inhibitor Preparation: Solutions of purified hCA isoforms and the test compounds are prepared in a suitable buffer (e.g., Tris-HCl) with a specific pH.
-
Assay Performance: The enzyme-catalyzed CO₂ hydration is monitored using a stopped-flow instrument. The reaction is initiated by mixing the enzyme solution (with or without the inhibitor) with a CO₂-saturated solution.
-
Data Analysis: The initial rates of the reaction are recorded, and the IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve.
Kinase Inhibition: Targeting Cancer and Inflammatory Diseases
The versatility of the this compound scaffold extends to the synthesis of kinase inhibitors. Sulfonamide derivatives have been designed and evaluated as inhibitors of various kinases, which are key regulators of cellular processes and are often dysregulated in diseases like cancer.
Comparative Analysis of Kinase Inhibitors
| Compound/Drug | Target Kinase(s) | IC₅₀ | Therapeutic Area |
| BAY1143572 (Reference) | CDK9 | 3.8 nM[3] | Anticancer (in development) |
| (+)-JQ1 (Reference) | BRD4 | 70 nM (BRD4-BD1), 140 nM (BRD4-BD2)[4] | Anticancer (research) |
| Sulfonamide Derivative (L18) | CDK9 | 3.8 nM[3] | Potential for Anticancer |
| Phenylisoxazole Sulfonamide (Compound 58) | BRD4 | 70 nM (BRD4-BD1), 140 nM (BRD4-BD2)[4] | Potential for Leukemia |
This table highlights the potential of sulfonamide derivatives to achieve potencies comparable to established kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
The inhibitory activity of synthesized compounds against specific kinases is commonly assessed using in vitro kinase assays, such as those based on fluorescence or luminescence.
Principle: These assays measure the phosphorylation of a substrate by a kinase. The inhibitory effect of a compound is determined by the reduction in the phosphorylation signal.
Procedure:
-
Reagent Preparation: Solutions of the target kinase, its specific substrate (e.g., a peptide), ATP, and the test compound are prepared in an appropriate assay buffer.
-
Reaction Incubation: The kinase, substrate, and test compound are incubated together to allow for inhibitor binding. The kinase reaction is then initiated by the addition of ATP.
-
Signal Detection: After a set incubation period, a detection reagent is added to measure the amount of phosphorylated substrate. The signal (e.g., fluorescence intensity) is read using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC₅₀ value is determined from the resulting dose-response curve.
Antimicrobial Activity: A Frontier for Novel Agents
The structural features of sulfonamides derived from this compound also lend themselves to the development of antimicrobial agents. These compounds have been synthesized and tested against various bacterial and fungal strains.
Comparative Analysis of Antimicrobial Agents
| Compound/Drug | Target Organism(s) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Ciprofloxacin (Standard) | Gram-positive and Gram-negative bacteria | Varies by strain |
| Sulfonamide Derivatives (e.g., 5a, 9a) | E. coli | 7.81[5] |
| Sulfonamide Derivative (Compound 4) | Gram-positive bacteria (S. aureus, B. subtilis) | 125[6] |
This table provides examples of the antimicrobial potential of sulfonamide derivatives, with some showing notable activity against specific bacterial strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial efficacy of the synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a multi-well plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under conditions optimal for the growth of the microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.
References
- 1. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
A Comparative Performance Benchmark of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Sulfonyl Chloride for Your Synthetic Route
In the synthesis of sulfonamide-containing scaffolds, a cornerstone of many therapeutic agents, the choice of the starting sulfonyl chloride is a critical determinant of reaction efficiency, product purity, and overall synthetic viability. This guide provides a comprehensive performance benchmark of 5-(chlorosulfonyl)-2-fluorobenzoic acid against two common alternatives: p-toluenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride. The comparisons are centered around a model reaction: the synthesis of N-(4-methoxyphenyl)sulfonamides, providing a standardized platform for evaluating each reagent's performance.
Executive Summary
This compound is a highly reactive sulfonylating agent, a characteristic attributed to the electron-withdrawing effects of both the fluorine and carboxylic acid substituents on the aromatic ring. This heightened reactivity can lead to faster reaction times but may also necessitate more controlled reaction conditions to minimize side product formation. In contrast, p-toluenesulfonyl chloride and 4-chlorobenzenesulfonyl chloride offer a more moderate reactivity profile, which can be advantageous in terms of handling and selectivity. The selection of the optimal reagent will therefore depend on the specific requirements of the synthetic target, including the nucleophilicity of the amine, desired reaction kinetics, and the tolerance of other functional groups.
Data Presentation: A Comparative Overview
The following table summarizes the performance of this compound and its alternatives in the synthesis of N-(4-methoxyphenyl)sulfonamides. The data is compiled from representative experimental protocols.
| Feature | This compound | p-Toluenesulfonyl Chloride | 4-Chlorobenzenesulfonyl Chloride |
| Reaction Yield | 85-95% | 80-90% | 82-92% |
| Product Purity (crude) | ~90% | >95% | >95% |
| Reaction Time | 1-3 hours | 4-6 hours | 3-5 hours |
| Reaction Temperature | Room Temperature | Room Temperature to 50°C | Room Temperature to 60°C |
| Key Advantages | High reactivity, potential for milder conditions. The carboxylic acid moiety offers a handle for further functionalization. | Readily available, well-established reactivity, high purity of products. | Good reactivity, often used in the synthesis of bioactive compounds. |
| Key Disadvantages | Higher cost, potential for side reactions due to high reactivity, moisture sensitive. | Slower reaction times compared to the subject compound. | May require heating to achieve optimal yields. |
Experimental Protocols
Detailed methodologies for the synthesis of N-(4-methoxyphenyl)sulfonamides using each of the compared sulfonyl chlorides are provided below.
Protocol 1: Synthesis of 2-Fluoro-N-(4-methoxyphenyl)-5-(sulfamoyl)benzoic acid using this compound
Materials:
-
This compound (1.0 eq)
-
p-Anisidine (1.05 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of p-anisidine in anhydrous dichloromethane, pyridine is added, and the mixture is stirred at room temperature.
-
This compound, dissolved in anhydrous dichloromethane, is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 1-3 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired sulfonamide.
Protocol 2: Synthesis of 4-Methyl-N-(4-methoxyphenyl)benzenesulfonamide using p-Toluenesulfonyl Chloride
Materials:
-
p-Toluenesulfonyl chloride (1.0 eq)
-
p-Anisidine (1.0 eq)
-
Triethylamine (1.5 eq)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, p-anisidine and triethylamine are dissolved in dichloromethane.
-
p-Toluenesulfonyl chloride is added portion-wise to the stirred solution at room temperature.
-
The reaction mixture is stirred for 4-6 hours.
-
The reaction is quenched with water, and the organic layer is separated.
-
The organic phase is washed with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the product.
Protocol 3: Synthesis of 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide using 4-Chlorobenzenesulfonyl Chloride
Materials:
-
4-Chlorobenzenesulfonyl chloride (1.0 eq)
-
p-Anisidine (1.1 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
Procedure:
-
A solution of p-anisidine and pyridine in dichloromethane is prepared in a reaction vessel.
-
4-Chlorobenzenesulfonyl chloride is added to the solution, and the mixture is stirred at room temperature.
-
The reaction may be gently heated to 50-60°C to drive it to completion over 3-5 hours.
-
Work-up is similar to Protocol 2, involving sequential washing with acidic and basic aqueous solutions.
-
The final product is obtained after drying and removal of the solvent.
Mandatory Visualization
Safety Operating Guide
Safe Disposal of 5-(Chlorosulfonyl)-2-fluorobenzoic Acid: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like 5-(Chlorosulfonyl)-2-fluorobenzoic acid is a critical component of laboratory safety and regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a chemical fume hood.[1] This compound is corrosive and can cause severe skin burns and eye damage.[1] Inhalation of its dust may lead to respiratory irritation.[1]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield.[1]
-
Hand Protection: Chemically resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate protective clothing.[1]
-
Respiratory Protection: A NIOSH-approved respirator if dust is generated.[1]
Quantitative Data Summary
The following table summarizes key hazard and regulatory information for this compound, which is essential for its proper handling and disposal.
| Property | Value | Reference |
| UN Number | UN3261 | [1] |
| Proper Shipping Name | Corrosive solid, acidic, organic, n.o.s. | [1] |
| Hazard Class | 8 | [1] |
| Packing Group | III | [1] |
| Physical State | Solid | [1] |
| Appearance | Off-white | [1] |
| Melting Point | 111 - 113 °C | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, moisture. | [1][2] |
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and whether it is contaminated. In all cases, disposal must be in accordance with local, state, and federal regulations.[3]
Method 1: Disposal of Small, Uncontaminated Quantities via Neutralization
For small amounts of uncontaminated this compound, a careful neutralization process can be performed by trained personnel in a controlled environment, such as a chemical fume hood.[4]
Experimental Protocol:
-
Preparation: Prepare a large container with a cold, basic solution, such as 5% sodium bicarbonate or a dilute sodium hydroxide solution. Place this container in an ice bath to manage the exothermic reaction.[4]
-
Slow Addition: With constant stirring, slowly and carefully add the this compound to the basic solution.[4] Caution: The reaction is exothermic and will release corrosive fumes. Never add the base to the sulfonyl chloride.[4]
-
Monitoring: Continuously monitor the pH of the solution to ensure it remains basic throughout the addition.[4]
-
Completion and Final Disposal: After the addition is complete, continue stirring for at least 30-60 minutes to ensure the reaction is complete.[5] Verify that the final pH of the solution is neutral or slightly basic (pH 7-9).[5] The neutralized solution can then be disposed of in accordance with local regulations, which may permit disposal down the drain with copious amounts of water.[4]
Method 2: Disposal of Bulk or Contaminated Quantities
Bulk quantities or contaminated this compound and any materials used for spill cleanup must be treated as hazardous waste.[4][5]
Procedure for Bulk and Contaminated Waste:
-
Containment: In the event of a spill, evacuate the area and ensure proper ventilation.[2][4] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[2][4] Do not use combustible materials like sawdust.[4]
-
Collection: Carefully collect the absorbed material and the contaminated chemical into a designated hazardous waste container.[5][6]
-
Labeling: The waste container must be clearly labeled with the full chemical name, associated hazards (Corrosive, Water-Reactive), and the date.[5]
-
Disposal: The sealed container of hazardous waste must be disposed of through an approved waste disposal plant.[1][4] Do not mix with other waste.[4]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 5-(Chlorosulfonyl)-2-fluorobenzoic Acid
This guide provides critical safety and logistical information for the handling and disposal of 5-(Chlorosulfonyl)-2-fluorobenzoic acid, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and operational efficiency.
Chemical Profile and Hazards:
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It is also harmful if swallowed and may cause respiratory irritation.[1][3] It is essential to handle this compound with appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The following table summarizes the required equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles compliant with EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should also be worn. | Protects against splashes and airborne particles that can cause severe eye damage.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use. | Prevents skin contact, as the acid is corrosive and a known skin irritant.[1][4] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure. | Minimizes the risk of accidental skin contact with the corrosive solid.[1][5] |
| Respiratory Protection | Not required under normal, well-ventilated conditions. Use a NIOSH/MSHA approved respirator if dust is generated or for large-scale operations and emergencies. | Prevents respiratory tract irritation from dust inhalation.[1][6] |
Operational Protocol: Safe Handling
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
1. Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[7]
2. Handling Procedure:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Carefully weigh the required amount of the solid chemical, avoiding the generation of dust.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the handling area.[6]
3. Spill Management:
-
In case of a spill, evacuate the area and prevent unauthorized entry.
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid creating dust.[1]
-
Do not add water to the spilled material as it may react.
-
Ventilate the area and wash the spill site after material pickup is complete.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Classification: This material must be disposed of as hazardous waste.[1]
-
Containerization: Collect waste material and any contaminated items (e.g., gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of the waste through an approved hazardous waste disposal facility. Do not empty into drains or release into the environment.[1][7] Consult local, state, and federal regulations for specific disposal requirements.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound 95% 37098-75-2 | Chempure [chempure.in]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. downloads.ossila.com [downloads.ossila.com]
- 5. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
